(-)-Eseroline fumarate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H22N2O5 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;but-2-enedioic acid |
InChI |
InChI=1S/C13H18N2O.C4H4O4/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;5-3(6)1-2-4(7)8/h4-5,8,12,16H,6-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t12?,13-;/m0./s1 |
InChI 键 |
PBZRRADJWNBPNY-ZEDZUCNESA-N |
手性 SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)O)C)C.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
(-)-Eseroline fumarate chemical structure and stereoisomerism
An In-depth Technical Guide to (-)-Eseroline Fumarate: Chemical Structure and Stereoisomerism
This guide provides a detailed overview of the chemical structure, stereoisomerism, and physicochemical and pharmacological properties of this compound for researchers, scientists, and drug development professionals.
Chemical Structure
(-)-Eseroline is a pyrroloindole alkaloid and a metabolite of physostigmine.[1] It is a tricyclic compound featuring a hexahydropyrrolo[2,3-b]indole core. This compound is the salt formed between the basic eseroline molecule and fumaric acid.[2]
(-)-Eseroline:
-
IUPAC Name: (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol[3]
-
Molecular Formula: C₁₃H₁₈N₂O[3]
-
Molecular Weight: 218.29 g/mol [1]
This compound:
The structure of this compound is depicted below, showing the ionic interaction between the protonated eseroline and the fumarate dianion.
Figure 1: Chemical structure of this compound.
Stereoisomerism
The stereochemistry of eseroline is a critical aspect of its biological activity. The molecule possesses two chiral centers at the carbon atoms where the two five-membered rings fuse, specifically at positions 3a and 8a of the pyrrolo[2,3-b]indole core.
-
Chiral Centers: C3a and C8a.
-
Absolute Configuration of (-)-Eseroline: (3aS, 8aR)[1]
Due to the presence of two chiral centers, there are 2² = 4 possible stereoisomers of eseroline. These exist as two pairs of enantiomers:
-
(-)-Eseroline (3aS, 8aR) and its enantiomer (+)-Eseroline (3aR, 8aS) .
-
The diastereomeric pair with (3aS, 8aS) and (3aR, 8aR) configurations.
The naturally occurring metabolite of physostigmine is the (-)-enantiomer.[5] While both (-)-eseroline and (+)-eseroline bind to opiate receptors with similar affinity in vitro, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[6] This highlights the stereospecific requirements for its analgesic effects.
Figure 2: Stereoisomers of Eseroline.
Quantitative Data
The following tables summarize the available physicochemical and pharmacological data for (-)-eseroline and its fumarate salt.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| This compound | ||
| Molecular Formula | C₁₇H₂₂N₂O₅ | [4] |
| Molecular Weight | 334.37 g/mol | [2] |
| Appearance | White to light brown solid | [7][8] |
| Solubility | Soluble in DMSO and 0.1 M HCl | [2] |
| Storage Condition | 0°C (short term), -20°C (long term), desiccated | |
| (-)-Eseroline (Base) | ||
| Molecular Formula | C₁₃H₁₈N₂O | [3] |
| Molecular Weight | 218.29 g/mol | [1] |
| XLogP3 | 0.8 | [1] |
Table 2: Pharmacological Data
| Target | Assay/Source | Kᵢ (μM) | IC₅₀ (μM) | Reference(s) |
| Acetylcholinesterase (AChE) | ||||
| from Electric Eel | Competitive Inhibition | 0.15 ± 0.08 | - | [9] |
| from Human RBC | Competitive Inhibition | 0.22 ± 0.10 | - | [9] |
| from Rat Brain | Competitive Inhibition | 0.61 ± 0.12 | - | [9] |
| Butyrylcholinesterase (BuChE) | ||||
| from Horse Serum | Competitive Inhibition | 208 ± 42 | - | [9] |
| Opioid Receptors | ||||
| μ-opioid receptor | Agonist activity | Not specified | Not specified | [3][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in readily accessible literature. However, the general procedures can be outlined based on established chemical transformations.
Synthesis of (-)-Eseroline
(-)-Eseroline is a primary metabolite of (-)-physostigmine and can be prepared by the hydrolysis of the carbamate ester bond of its parent compound.
Principle: The methylcarbamate group of physostigmine is hydrolyzed under basic conditions to yield the corresponding phenol, which is eseroline.
General Procedure:
-
Hydrolysis: (-)-Physostigmine is treated with a base (e.g., sodium butylate in butanol) and heated under reflux. This cleaves the carbamate ester.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent after acidification of the aqueous layer.
-
Purification: The crude eseroline is purified, typically by column chromatography.
-
Salt Formation: The purified (-)-eseroline base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of fumaric acid dissolved in the same or a miscible solvent. The resulting this compound salt precipitates and can be collected by filtration and dried.
References
- 1. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 3. Eseroline - Wikipedia [en.wikipedia.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Physostigmine - Wikipedia [en.wikipedia.org]
- 6. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound Salt | CymitQuimica [cymitquimica.com]
- 9. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eseroline [medbox.iiab.me]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties and Stability of (-)-Eseroline Fumarate
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is an alkaloid that has garnered interest for its unique pharmacological profile.[1] It acts as a potent opioid agonist, primarily through the µ-opioid receptor, and also functions as a weak, reversible inhibitor of acetylcholinesterase (AChE).[1][2] This dual activity makes it a subject of research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties and stability of (-)-Eseroline in its fumarate salt form, offering critical data and methodologies for researchers and drug development professionals.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂N₂O₅ (Fumarate Salt) | [3] |
| C₁₃H₁₈N₂O (Free Base) | [4] | |
| Molecular Weight | 334.37 g/mol (Fumarate Salt) | [5] |
| Appearance | White to Light Brown Solid | [3][4] |
| Solubility | Soluble in 0.1 M HCl. Solutions should be freshly prepared. | [3] |
| Storage Conditions | Short term: 0°C; Long term: -20°C, desiccated. | [5] |
Stability Profile
The stability of this compound is a critical consideration for its handling, formulation, and therapeutic use. The recommendation that its solutions should be freshly prepared suggests a limited stability in aqueous environments.[3]
Degradation Pathway
(-)-Eseroline is a primary degradation product of physostigmine, formed through the hydrolysis of the carbamate group.[6][7] Eseroline itself is susceptible to further degradation, primarily through oxidation. The phenolic hydroxyl group of eseroline can be oxidized to form colored degradation products, most notably rubreserine.[6][7][8] This oxidative degradation is a key factor in the instability of physostigmine solutions and, by extension, of eseroline itself.[9]
The degradation of physostigmine to eseroline and subsequently to rubreserine can be accelerated by exposure to heat, light, and air.[9] Therefore, it is crucial to protect this compound from these conditions to maintain its integrity.
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties and stability of this compound are not extensively published. However, established methodologies for similar alkaloids, particularly for physostigmine and its metabolites, can be readily adapted.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[10] A general protocol for a forced degradation study of this compound is outlined below.
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.[11]
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at an elevated temperature (e.g., 60°C) for a defined period. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M hydrochloric acid.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.[12]
-
Thermal Degradation : Store the solid this compound in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation : Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]
-
Analysis : Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[13] While a specific validated method for this compound is not detailed in the searched literature, a reverse-phase HPLC method, similar to those used for physostigmine, would be appropriate.[9]
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for the separation of alkaloids.[14]
-
Mobile Phase : A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be suitable.[14][15] The pH of the buffer should be optimized to achieve good peak shape and resolution.
-
Detection : UV detection at a wavelength where (-)-Eseroline and its potential degradation products have significant absorbance.
-
Validation : The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[13]
Biological Activity and Signaling Pathways
(-)-Eseroline exhibits its biological effects through two primary mechanisms of action.
-
Opioid Agonism : It is a potent agonist at the µ-opioid receptor, which is responsible for its analgesic effects.[2]
-
Cholinesterase Inhibition : It is a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[1]
Conclusion
References
- 1. Eseroline [medbox.iiab.me]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound Salt | CymitQuimica [cymitquimica.com]
- 5. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 6. benchchem.com [benchchem.com]
- 7. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Eseroline Fumarate: An In-depth Technical Guide on its Mechanism of Action on Neural Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a unique pharmacological profile characterized by a dual mechanism of action. It functions as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist at opioid receptors, primarily the µ-opioid receptor. This dual activity results in a complex interplay of effects on cholinergic and opioid neural pathways, leading to potent antinociceptive properties. This technical guide provides a comprehensive overview of the mechanism of action of (-)-eseroline fumarate, detailing its effects on key neural pathways, summarizing quantitative pharmacological data, and outlining the experimental protocols used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel analgesic agents.
Core Mechanisms of Action
(-)-Eseroline's pharmacological effects are primarily attributed to two distinct molecular interactions:
-
Reversible Acetylcholinesterase (AChE) Inhibition: (-)-Eseroline is a competitive and rapidly reversible inhibitor of AChE. This inhibition leads to an increase in the concentration and duration of action of acetylcholine (ACh) in the synaptic cleft, thereby potentiating cholinergic neurotransmission.
-
Opioid Receptor Agonism: (-)-Eseroline acts as an agonist at opioid receptors, with a notable affinity for the µ-opioid receptor. This interaction is responsible for its potent analgesic effects, which are sensitive to antagonism by naloxone.
Beyond these primary mechanisms, (-)-eseroline also exhibits interactions with muscarinic acetylcholine receptors and influences serotonergic pathways.
Data Presentation
The following tables summarize the available quantitative data on the pharmacological activity of (-)-eseroline.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Enzyme Source | Inhibitor Constant (Ki) | Notes | Reference |
| Electric Eel AChE | 0.15 ± 0.08 µM | Competitive and rapidly reversible. | [1] |
| Human RBC AChE | 0.22 ± 0.10 µM | Competitive and rapidly reversible. | [1] |
| Rat Brain AChE | 0.61 ± 0.12 µM | Competitive and rapidly reversible. | [1] |
| Horse Serum BuChE | 208 ± 42 µM | Extremely weak inhibition. | [1] |
Table 2: Effects on Respiratory Function in Anesthetized Cats
| Parameter | Control | With (-)-Eseroline (1.2 mg/kg bolus + 0.65 mg/kg/h infusion) | Notes | Reference |
| Peripheral Chemoreceptor CO2 Sensitivity | 0.20 l.min-1 x kPa-1 | 0.12 l.min-1 x kPa-1 | Depressant effect reversed by naloxone. | |
| Central Chemoreceptor CO2 Sensitivity | 1.04 l.min-1 x kPa-1 | 0.50 l.min-1 x kPa-1 | Depressant effect reversed by naloxone. |
Note: Further quantitative data on opioid and muscarinic receptor binding affinities (Ki/IC50) and functional activities (EC50/Emax) are not extensively available in the public domain and represent a key area for future research.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition
(-)-Eseroline's inhibition of AChE enhances cholinergic signaling. The workflow for characterizing this inhibition and the resulting downstream effects are depicted below.
Opioid and Muscarinic Receptor Interactions
(-)-Eseroline directly activates µ-opioid receptors and influences muscarinic receptors, leading to its analgesic and other physiological effects. The workflows for characterizing these interactions are outlined below.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE inhibitory activity.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
AChE enzyme solution (from a specified source, e.g., electric eel, human erythrocytes, or rat brain homogenate)
-
This compound solutions of varying concentrations
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add different concentrations of this compound to the test wells. A control well with no inhibitor is also prepared.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Opioid and Muscarinic Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of (-)-eseroline for opioid and muscarinic receptors.
-
Principle: This assay measures the ability of an unlabeled compound ((-)-eseroline) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the receptor of interest (e.g., rat brain homogenates for µ-opioid receptors, or CHO cells transfected with specific muscarinic receptor subtypes).
-
A radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptors, [³H]QNB for muscarinic receptors).
-
This compound solutions of varying concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of this compound in the incubation buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (-)-eseroline.
-
Determine the IC50 value, which is the concentration of (-)-eseroline that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
This ex vivo bioassay is used to assess the functional effects of (-)-eseroline on both opioid and muscarinic pathways.
-
Principle: The longitudinal smooth muscle of the guinea pig ileum contains both opioid and muscarinic receptors that modulate its contraction. Opioid agonists inhibit electrically-evoked contractions, while muscarinic agonists induce contraction.
-
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
The tissue is connected to a force transducer to record isometric contractions.
-
For opioid activity, electrically-evoked contractions are induced by field stimulation. The inhibitory effect of different concentrations of (-)-eseroline on these contractions is measured. The reversibility of this inhibition by the opioid antagonist naloxone is then assessed.
-
For muscarinic activity, direct contractions induced by (-)-eseroline in the absence of electrical stimulation (and often in the presence of naloxone to block opioid effects) are measured. The ability of the muscarinic antagonist atropine to block these contractions is evaluated.
-
-
Data Analysis:
-
Concentration-response curves are constructed for the inhibitory (opioid) and contractile (muscarinic) effects of (-)-eseroline.
-
EC50 values are determined to quantify the potency of (-)-eseroline in producing these effects.
-
The antagonistic effects of naloxone and atropine can be quantified by determining the pA2 values from a Schild analysis.
-
Conclusion
This compound exhibits a complex and intriguing mechanism of action, primarily through its dual role as a reversible acetylcholinesterase inhibitor and a µ-opioid receptor agonist. This multifaceted pharmacological profile underpins its potent antinociceptive effects. The available data, while providing a solid foundation for understanding its activity, also highlight the need for further research to fully elucidate its binding affinities and functional potencies at various opioid and muscarinic receptor subtypes. A more comprehensive quantitative understanding of these interactions will be crucial for the future development of eseroline-based compounds as potential therapeutic agents. This technical guide serves as a detailed resource to facilitate and guide such future investigations in the fields of pharmacology and drug discovery.
References
Synthesis of (-)-Eseroline Fumarate from Physostigmine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (-)-eseroline fumarate from its precursor, physostigmine. (-)-Eseroline is a significant metabolite of physostigmine and a potent opioid agonist, making its efficient synthesis a key area of interest for researchers in pharmacology and medicinal chemistry. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.
Synthetic Strategy: Carbamate Hydrolysis
The conversion of physostigmine to (-)-eseroline involves the hydrolysis of the carbamate functional group.[1] A facile and high-yield method for this transformation is the reaction of (-)-physostigmine with sodium butylate in refluxing 1-butanol.[2] This process effectively cleaves the carbamate moiety, yielding (-)-eseroline. The crude product can then be purified and converted to its more stable fumarate salt.
Experimental Protocols
Synthesis of (-)-Eseroline from (-)-Physostigmine
This protocol is adapted from the method described by Brossi et al.
Materials:
-
(-)-Physostigmine
-
1-Butanol
-
Sodium metal
-
Fumaric acid
-
Methanol
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Sodium Butylate: Under an inert atmosphere (Argon or Nitrogen), carefully add freshly cut sodium metal to anhydrous 1-butanol in a flame-dried round-bottom flask equipped with a reflux condenser. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium butylate.
-
Reaction Setup: To the freshly prepared solution of sodium butylate in 1-butanol, add (-)-physostigmine.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain crude (-)-eseroline as an oil or solid.
Preparation of this compound
Procedure:
-
Dissolution: Dissolve the crude (-)-eseroline in a minimal amount of methanol.
-
Salt Formation: In a separate flask, dissolve one equivalent of fumaric acid in methanol, heating gently if necessary. Add the fumaric acid solution to the eseroline solution with stirring.
-
Crystallization: The fumarate salt may precipitate directly from the methanol solution. If not, crystallization can be induced by the slow addition of diethyl ether until turbidity is observed, followed by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (-)-Physostigmine | [2] |
| Reagent | Sodium butylate in 1-butanol | [2] |
| Reaction Condition | Reflux | [2] |
| Product | (-)-Eseroline | [2] |
| Isolated Form | Fumarate salt | [2] |
| Reported Yield | High | [2] |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of (-)-Eseroline at the µ-Opioid Receptor
(-)-Eseroline is known to act as an agonist at the µ-opioid receptor.[3] The binding of an agonist to this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to its analgesic effects.
Caption: Downstream signaling of the µ-opioid receptor by (-)-eseroline.
References
(-)-Eseroline Fumarate: A Technical Guide to its Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been identified as a potent opioid agonist.[1] Unlike its parent compound, the acetylcholinesterase inhibition by (-)-eseroline is weak and reversible.[2] Its primary pharmacological significance lies in its analgesic effects, which are mediated through the µ-opioid receptor.[1] This technical guide provides a comprehensive overview of the available information on the opioid receptor binding affinity of (-)-eseroline fumarate, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Data Presentation: Opioid Receptor Binding Affinity
Extensive literature searches did not yield specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors. However, qualitative descriptions of its binding and functional activity have been reported. The enantiomers of eseroline have been shown to bind to opiate receptors in rat brain membranes with equal affinities and exhibit opiate agonist properties as inhibitors of adenylate cyclase in vitro.[3] Despite the equal binding affinity of the enantiomers, only (-)-eseroline demonstrates potent narcotic agonist activity in vivo, comparable to morphine.[3]
Table 1: Summary of this compound Opioid Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀) | Functional Activity | Reference |
| Mu (µ) | Data not available in reviewed literature. | Potent Agonist | [1] |
| Delta (δ) | Data not available in reviewed literature. | Not specified | |
| Kappa (κ) | Data not available in reviewed literature. | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the opioid receptor binding affinity and functional activity of compounds like this compound.
Radioligand Competition Binding Assay for Opioid Receptors
This protocol describes a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors in rat brain tissue.
Objective: To determine the inhibition constant (Kᵢ) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Test Compound: this compound
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-Naltrindole
-
For κ-opioid receptor: [³H]-U69,593
-
-
Receptor Source: Whole rat brain or specific brain regions (e.g., cortex, striatum) homogenized to prepare cell membranes.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
-
Non-specific Binding Control: Naloxone (10 µM) or other suitable non-labeled opioid ligand.
-
Scintillation Cocktail
-
Equipment:
-
Tissue homogenizer
-
Refrigerated centrifuge
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
-
Procedure:
-
Membrane Preparation:
-
Euthanize rats and dissect the brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound or vehicle (for total binding) or non-labeled ligand (for non-specific binding).
-
Radioligand at a concentration close to its Kₑ (e.g., 1-2 nM for [³H]-DAMGO).
-
Membrane suspension (typically 100-200 µg of protein).
-
-
The final assay volume is typically 1 mL.
-
Incubate the tubes at 25°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assay: Adenylate Cyclase Inhibition
This assay measures the functional consequence of µ-opioid receptor activation, which is typically the inhibition of adenylate cyclase activity.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in inhibiting adenylate cyclase.
Materials:
-
Test Compound: this compound
-
Cell Line: A cell line expressing the µ-opioid receptor (e.g., CHO-µ or SH-SY5Y).
-
Adenylate Cyclase Stimulator: Forskolin
-
cAMP Assay Kit: Commercially available kit (e.g., ELISA or HTRF-based).
-
Cell Culture Medium and Reagents
-
Equipment:
-
Cell culture incubator
-
Plate reader compatible with the chosen cAMP assay kit
-
Procedure:
-
Cell Culture and Plating:
-
Culture the µ-opioid receptor-expressing cells under standard conditions.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay:
-
Remove the culture medium and wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of this compound for an additional 15-30 minutes.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit and a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the concentration of this compound.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of its maximal effect) and the maximal inhibition (Eₘₐₓ) from the curve using non-linear regression analysis.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway activated by a µ-opioid receptor agonist like (-)-eseroline.
Caption: µ-Opioid Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand competition binding assay.
Caption: Radioligand Binding Assay Workflow
References
- 1. Eseroline [medbox.iiab.me]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kinetics of Acetylcholinesterase Inhibition by (-)-Eseroline Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acetylcholinesterase (AChE) inhibition kinetics of (-)-eseroline fumarate. (-)-Eseroline, a metabolite of the well-known AChE inhibitor physostigmine, exhibits a distinct kinetic profile characterized by reversible and competitive inhibition of this critical enzyme.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the inhibitory mechanism and experimental workflow to support further research and drug development efforts in the field of cholinergic modulation.
Quantitative Inhibition Data
(-)-Eseroline has been identified as a potent and competitive inhibitor of acetylcholinesterase.[1] Its inhibitory action is rapid and reversible; full enzymatic activity is regained within seconds of its removal.[1] The inhibitory potency of (-)-eseroline is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Unlike its parent compound, physostigmine, the acetylcholinesterase inhibition by eseroline is described as weak and easily reversible.[2]
Table 1: Acetylcholinesterase Inhibition Constants (Kᵢ) for (-)-Eseroline
| Enzyme Source | Inhibition Constant (Kᵢ) (µM) |
| Electric Eel AChE | 0.15 ± 0.08[1] |
| Human Red Blood Cell AChE | 0.22 ± 0.10[1] |
| Rat Brain AChE | 0.61 ± 0.12[1] |
Data presented as mean ± standard deviation.
Experimental Protocols
The determination of acetylcholinesterase inhibition kinetics for compounds like this compound typically involves well-established spectrophotometric methods, such as the Ellman's assay. For more detailed kinetic analysis, transient kinetic studies using stopped-flow instrumentation can be employed.
Determination of AChE Inhibition using Ellman's Assay
This colorimetric assay is a widely used method for measuring cholinesterase activity and the inhibitory effects of various compounds.[3][4][5]
Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is minimal).
-
Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations.
-
Prepare a solution of DTNB in phosphate buffer.[3]
-
Prepare a solution of ATCI in deionized water.[3]
-
Prepare a working solution of AChE in phosphate buffer.[3]
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain phosphate buffer and DTNB.
-
Control wells (100% enzyme activity): Contain phosphate buffer, DTNB, and AChE solution.
-
Test wells: Contain phosphate buffer, DTNB, AChE solution, and the desired concentration of this compound solution.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI solution to all wells (except the blank).
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
To determine the type of inhibition and the Kᵢ value, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.
-
Transient Kinetic Analysis using Stopped-Flow Apparatus
For a more detailed investigation of the rapid, reversible inhibition by (-)-eseroline, a transient kinetic approach can be utilized.
Principle: This technique allows for the measurement of enzyme kinetics on a millisecond timescale. Pre-incubated enzyme and inhibitor are rapidly mixed with the substrate, and the initial burst of product formation is monitored.
Procedure Outline:
-
Solutions of AChE and various concentrations of this compound are prepared and pre-incubated.
-
These solutions are then rapidly mixed with a solution containing the substrate (e.g., ATCh) in a stopped-flow apparatus.
-
The progress of the reaction is monitored spectrophotometrically immediately after mixing.
-
The resulting kinetic data (progress curves) are fitted to appropriate equations to determine the association and dissociation rate constants for the inhibitor-enzyme complex.
Visualizations
Mechanism of Competitive Inhibition
(-)-Eseroline acts as a competitive inhibitor, meaning it binds to the active site of acetylcholinesterase, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. scribd.com [scribd.com]
- 6. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 7. japsonline.com [japsonline.com]
In Vitro Pharmacological Profile of (-)-Eseroline Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits a unique dual pharmacological profile, acting as both a potent opioid agonist and a reversible acetylcholinesterase inhibitor.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacology of (-)-eseroline fumarate, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Data Presentation
The following tables summarize the available quantitative data for the in vitro pharmacological activity of this compound.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
| Enzyme Source | Inhibitory Constant (Ki) |
| Acetylcholinesterase (Electric Eel) | 0.15 ± 0.08 µM[2] |
| Acetylcholinesterase (Human RBC) | 0.22 ± 0.10 µM[2] |
| Acetylcholinesterase (Rat Brain) | 0.61 ± 0.12 µM[2] |
| Butyrylcholinesterase (Horse Serum) | 208 ± 42 µM[2] |
Table 2: Opioid Receptor Binding Affinity
| Receptor Subtype | Ligand | Tissue Source | Binding Affinity (Ki) |
| µ-Opioid Receptor | (-)-Eseroline | Rat Brain Membranes | Data not available |
While (-)-eseroline is known to be a potent µ-opioid receptor agonist, specific Ki values from competitive binding assays were not available in the reviewed literature.
Table 3: Functional Activity at Opioid Receptors
| Assay | Receptor | Effect | Potency (EC50) | Efficacy (Emax) |
| Adenylate Cyclase Inhibition | µ-Opioid Receptor | Agonist | Data not available | Data not available |
(-)-Eseroline has been characterized as a µ-opioid receptor agonist, which typically involves the inhibition of adenylate cyclase. However, specific EC50 and Emax values from functional assays were not found in the public domain.
Experimental Protocols
This section details the methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE activity and inhibition.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from desired source, e.g., electric eel, human erythrocytes, or rat brain homogenate)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of acetylthiocholine, DTNB, and this compound in appropriate solvents.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.
-
Add the acetylcholinesterase enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the acetylthiocholine substrate to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radiolabeled ligand for the µ-opioid receptor (e.g., [³H]-DAMGO) is incubated with a preparation of cell membranes containing the receptor, in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Materials:
-
Rat brain membranes (or other tissue/cell line expressing µ-opioid receptors)
-
Radiolabeled ligand (e.g., [³H]-DAMGO)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determination of non-specific binding)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In assay tubes, combine the membrane preparation, a fixed concentration of [³H]-DAMGO, and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of tubes should contain the membrane preparation, [³H]-DAMGO, and a high concentration of naloxone.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Adenylate Cyclase Functional Assay (cAMP Inhibition)
This assay measures the ability of a compound to modulate the activity of adenylate cyclase, a key enzyme in G-protein coupled receptor signaling.
Principle: µ-opioid receptors are Gαi-coupled, meaning that their activation by an agonist like (-)-eseroline leads to the inhibition of adenylate cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The assay measures the amount of cAMP produced in the presence of varying concentrations of the test compound.
Materials:
-
Cells or cell membranes expressing µ-opioid receptors and adenylate cyclase (e.g., rat brain membranes)
-
This compound (test compound)
-
Forskolin (an adenylate cyclase activator, used to stimulate cAMP production)
-
ATP (substrate for adenylate cyclase)
-
cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)
Procedure:
-
Prepare cell membranes or seed cells in a culture plate.
-
Pre-incubate the cells/membranes with varying concentrations of this compound.
-
Stimulate adenylate cyclase activity by adding a fixed concentration of forsklin.
-
Initiate the enzymatic reaction by adding ATP and incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Terminate the reaction and lyse the cells/membranes to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (potency) and Emax (efficacy) values from the curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of (-)-eseroline.
Caption: Radioligand binding assay workflow.
Caption: AChE inhibition assay workflow.
References
Initial Biological Activity Screening of (-)-Eseroline Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a unique pharmacological profile characterized by a dual mechanism of action.[1][2] This technical guide provides a comprehensive overview of the initial biological activity screening of (-)-eseroline fumarate, summarizing its primary pharmacological activities, and detailing the experimental methodologies for its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Pharmacological Profile Summary
Initial screening reveals that (-)-eseroline's primary biological activities are the inhibition of acetylcholinesterase (AChE) and agonism at opioid receptors.[1][3] Notably, its inhibition of AChE is reversible and competitive.[2] In addition to its primary targets, some evidence suggests potential interactions with muscarinic acetylcholine receptors.[2] At higher concentrations, (-)-eseroline exhibits cytotoxic effects in neuronal cell lines.[4]
Data Presentation
The following tables summarize the available quantitative data for the biological activities of (-)-eseroline.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | Inhibition Constant (Kᵢ) (µM) |
| Electric Eel AChE | 0.15 ± 0.08[2] |
| Human Red Blood Cell AChE | 0.22 ± 0.10[2] |
| Rat Brain AChE | 0.61 ± 0.12[2] |
| Horse Serum Butyrylcholinesterase (BuChE) | 208 ± 42[2] |
Table 2: Opioid Receptor Activity
| Assay | Organism/Tissue | Observed Effect |
| In vivo antinociceptive tests | Cats and Rodents | Potent antinociceptive agent, stronger than morphine[3] |
| Electrically evoked twitches | Mouse Vas Deferens | Inhibition[3] |
| Electrically evoked twitches | Guinea-Pig Ileum | Inhibition[3] |
No specific binding affinity (Kᵢ or IC₅₀) values for (-)-eseroline at individual opioid receptor subtypes (µ, δ, κ) were identified in the reviewed literature.
Table 3: Muscarinic Receptor Activity
| Assay | Organism/Tissue | Observed Effect |
| Electrically-evoked contractions | Guinea-Pig Ileum (in the presence of naloxone) | Contractions at concentrations >5 µM, antagonized by atropine[2] |
No specific binding affinity (Kᵢ or IC₅₀) values for (-)-eseroline at individual muscarinic receptor subtypes (M1-M5) were identified in the reviewed literature.
Table 4: Nicotinic Receptor Activity
| Assay | Organism/Tissue | Observed Effect |
| N/A | N/A | No publicly available data on the direct interaction of (-)-eseroline with nicotinic acetylcholine receptor subtypes was identified. |
Table 5: Neurotoxicity
| Cell Line | Assay | Effective Concentration for 50% Effect (EC₅₀) / Observation |
| Neuroblastoma-glioma hybrid (NG108-15) | LDH Release / Adenine Nucleotide Release | 40 - 75 µM (for 50% release in 24h)[4] |
| Mouse Neuroblastoma (N1E-115) | LDH Release / Adenine Nucleotide Release | 40 - 75 µM (for 50% release in 24h)[4] |
| Rat Glioma (C6) | LDH Release / Adenine Nucleotide Release | 80 - 120 µM (for 50% release in 24h)[4] |
| Mouse Neuroblastoma (N1E-115) | ATP Loss | >50% loss with 0.3 mM eseroline for 1h[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial biological activity screening of (-)-eseroline.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by test compounds.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (from desired source, e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the this compound solution at various concentrations to the test wells. Add buffer to the control wells.
-
Add the DTNB solution to all wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Calculate the IC₅₀ value from the dose-response curve. The Kᵢ can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
-
Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to opioid receptors.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-naloxone) for binding to opioid receptors in a tissue or cell membrane preparation.
-
Materials:
-
Rat brain membrane preparation (or cell lines expressing specific opioid receptor subtypes)
-
Radiolabeled ligand (e.g., [³H]-naloxone for general opioid binding, or subtype-selective radioligands like [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69593 for κ)
-
Unlabeled naloxone (for determining non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., Tris-HCl buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Assay Setup:
-
In test tubes, combine the membrane preparation, radiolabeled ligand at a fixed concentration (typically at or below its K₋), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled naloxone.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value from the competition curve. The Kᵢ can be calculated using the Cheng-Prusoff equation.
-
-
Neurotoxicity Assays
-
Principle: This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Materials:
-
Neuronal cell line (e.g., NG108-15, N1E-115)
-
Cell culture medium and supplements
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
-
Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for a specified time.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Determine the EC₅₀ value from the dose-response curve.
-
-
-
Principle: This assay measures cell viability by quantifying the amount of ATP, which is indicative of metabolically active cells.
-
Materials:
-
Neuronal cell line
-
Cell culture medium and supplements
-
This compound
-
ATP assay kit (containing a cell lysis reagent and a luciferase-based ATP detection reagent)
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Assay:
-
Add the ATP assay reagent directly to the wells.
-
Incubate for a short period to lyse the cells and stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Express the results as a percentage of the untreated control.
-
Determine the EC₅₀ value from the dose-response curve.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Dual mechanism of action of (-)-eseroline.
References
- 1. Eseroline [medbox.iiab.me]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (-)-Eseroline Fumarate in Plasma via High-Performance Liquid Chromatography
Introduction
(-)-Eseroline, a metabolite of the cholinesterase inhibitor physostigmine, is a compound of significant interest in pharmacological and toxicological studies.[1] Accurate quantification of eseroline in biological matrices such as plasma is crucial for pharmacokinetic assessments, drug metabolism studies, and safety evaluations.[1][2] Due to its narrow therapeutic range, precise monitoring of plasma concentrations is essential.[1][2] This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of (-)-eseroline fumarate in plasma.
Principle
The method employs a liquid-liquid extraction (LLE) technique to isolate eseroline from the plasma matrix, followed by separation and quantification using an RP-HPLC system equipped with a fluorescence detector.[1][2] Fluorescence detection is chosen for its high sensitivity, enabling the quantification of low ng/mL concentrations typical in pharmacokinetic studies.[1][2] Separation is achieved on a C18 stationary phase with a gradient elution, providing excellent resolution from endogenous plasma components.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): N-methylphysostigmine or a structurally similar compound[1][3]
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid (or other suitable buffer reagents)
-
Methyl-t-butyl ether (MTBE) or other suitable extraction solvent[4]
-
Drug-free human plasma (with anticoagulant, e.g., EDTA or heparin)
-
Ascorbic acid (as an antioxidant, if needed for stability)[4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required. The following conditions have been shown to be effective for the analysis of eseroline.[1]
| Parameter | Specification |
| HPLC Column | Kinetex C18 (or equivalent), e.g., 100 Å, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A time-based gradient from ~5-95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 254 nm, Emission: 355 nm[1][2] |
| Internal Standard | N-methylphysostigmine[1][3] |
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the eseroline primary stock solution with a 50:50 methanol:water mixture to create working standards for calibration curve and QC samples.
-
Spiking Solutions: Dilute the working standards into drug-free plasma to prepare calibration standards ranging from approximately 0.05 to 10.0 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations (e.g., 0.15, 4.0, and 8.0 ng/mL).
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.
-
IS Addition: Add a small volume (e.g., 20 µL) of the IS working solution to each tube (except for blank plasma samples) and vortex briefly.
-
Alkalinization: Add a suitable base (e.g., 50 µL of 1 M NaOH) to raise the pH, ensuring eseroline is in its non-ionized form for efficient extraction into an organic solvent.
-
Extraction: Add 1 mL of methyl-t-butyl ether (MTBE), cap the tube, and vortex vigorously for 2 minutes.[4]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (initial gradient conditions) and vortex to dissolve.
-
Injection: Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation Data
The described method is validated according to FDA and EMA bioanalytical method validation guidelines.[5] The following table summarizes the expected performance characteristics of the assay.[1][4]
| Validation Parameter | Typical Result |
| Linearity Range | 0.05 - 10.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Limit of Detection (LOD) | 0.025 ng/mL[1] |
| Mean Recovery | 80.3% for Eseroline[1] |
| Intra- & Inter-day Precision (%CV) | < 7%[1] |
| Intra- & Inter-day Accuracy (%Bias) | 97.5% - 110.0%[1] |
| Analyte Stability (in plasma, -20°C) | Stable for at least 4 months[4] |
Workflow Diagram
The following diagram illustrates the complete analytical workflow from plasma sample collection to final data analysis.
Caption: Workflow for the quantification of (-)-eseroline in plasma.
References
- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of (-)-Eseroline Fumarate Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated potent antinociceptive properties. Unlike its parent compound, eseroline exhibits a unique dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and a µ-opioid receptor agonist.[1][2] This profile makes it a compelling subject for analgesic research. Its antinociceptive effects have been reported to be stronger than morphine in various preclinical models, albeit with a shorter duration of action.[1] These application notes provide detailed protocols for commonly used in vivo models to study the analgesic effects of (-)-Eseroline fumarate and offer a framework for data analysis and interpretation.
Mechanism of Action Overview
This compound induces analgesia through a synergistic action on two distinct pathways:
-
Cholinergic Pathway: By reversibly inhibiting acetylcholinesterase, eseroline increases the synaptic concentration of acetylcholine (ACh). This elevated ACh level enhances cholinergic transmission, which is known to play a role in pain modulation.
-
Opioid Pathway: (-)-Eseroline acts as an agonist at the µ-opioid receptor, a primary target for many potent analgesic drugs like morphine. This interaction initiates downstream signaling cascades that ultimately lead to a reduction in pain perception.
The opioid-mediated effects of eseroline can be antagonized by naloxone, a non-selective opioid receptor antagonist.[2]
Data Presentation
Analgesic Efficacy of this compound in Various In Vivo Models
| In Vivo Model | Animal Model | Route of Administration | Key Findings | Reference |
| Hot Plate Test | Mice/Rats | Subcutaneous (s.c.) | Stronger antinociceptive action than morphine. | [1] |
| Tail Flick/Immersion Test | Mice/Rats | Subcutaneous (s.c.) | Potent antinociceptive agent. | [1] |
| Acetic Acid-Induced Writhing Test | Mice | Intraperitoneal (i.p.) | Significant inhibition of writhing responses. | [1] |
| Electrically Evoked Twitches | Mouse Vas Deferens | In vitro | Inhibition of twitches, similar to morphine and enkephalins. | [1] |
| Electrically Evoked Twitches | Guinea-Pig Ileum | In vitro | Inhibition of twitches, similar to morphine and enkephalins. | [1] |
Note: Specific ED50 values and detailed dose-response data were not consistently available in the searched literature. Researchers should aim to establish these parameters in their specific experimental settings.
Experimental Protocols
Hot Plate Test
This method is used to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)
-
Plexiglas cylinder to confine the animal on the hot plate
-
Stopwatch
-
Experimental animals (e.g., male Swiss albino mice, 20-25 g)
-
This compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory environment for at least one hour before testing.
-
Baseline Latency: Place each mouse individually on the hot plate and start the stopwatch. Record the latency time for the first sign of nociception, which can be either licking of the hind paws or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Grouping and Administration: Randomly divide the animals into groups (vehicle control, positive control, and different doses of this compound). Administer the respective substances via the desired route (e.g., subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: The increase in latency time compared to the baseline and the vehicle control group is indicative of an analgesic effect. The percentage of Maximum Possible Effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail Immersion Test
This test also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.
Materials:
-
Water bath with a thermostat to maintain a constant temperature (e.g., 52.5 ± 0.5°C)
-
Animal restrainer
-
Stopwatch
-
Experimental animals (e.g., male Wistar rats, 180-220 g)
-
This compound solution
-
Vehicle control
-
Positive control
Procedure:
-
Acclimatization and Baseline: Gently restrain the rat and immerse the distal 2-3 cm of its tail into the hot water. Record the time taken for the rat to flick its tail out of the water. This is the baseline latency. A cut-off time of 15-20 seconds is recommended.
-
Grouping and Administration: Group the animals and administer the test and control substances.
-
Post-treatment Latency: At various time intervals post-administration, repeat the tail immersion and record the latency.
-
Data Analysis: Calculate the increase in tail-flick latency and the % MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test
This model assesses visceral pain and is sensitive to both central and peripheral analgesics.
Materials:
-
0.6% acetic acid solution
-
Observation chambers
-
Stopwatch
-
Experimental animals (e.g., male albino mice, 25-30 g)
-
This compound solution
-
Vehicle control
-
Positive control (e.g., acetylsalicylic acid)
Procedure:
-
Grouping and Pre-treatment: Divide the mice into groups and administer this compound, vehicle, or a positive control.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer 0.6% acetic acid intraperitoneally (e.g., 10 ml/kg).
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The analgesic effect is expressed as the percentage inhibition of writhing compared to the control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Naloxone Antagonism Protocol
To confirm the involvement of the opioid system in this compound-induced analgesia, a naloxone challenge study can be performed in conjunction with any of the above analgesic tests.
Procedure:
-
Establish a dose of this compound that produces a significant analgesic effect.
-
Create an additional group of animals that will receive naloxone prior to the administration of this compound.
-
Administer naloxone (e.g., 1-2 mg/kg, i.p. or s.c.) typically 15-30 minutes before the administration of this compound.
-
Perform the selected analgesic test (hot plate, tail immersion, or writhing test) as previously described.
-
Data Analysis: A significant reduction or complete reversal of the analgesic effect of this compound in the presence of naloxone indicates the involvement of opioid receptors.
Visualization of Pathways and Workflows
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing (-)-Eseroline Fumarate Effects on Locomotor Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a physostigmine derivative that functions as a reversible acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine (ACh), (-)-Eseroline enhances cholinergic neurotransmission in the brain. The cholinergic system plays a crucial role in the regulation of motor activity, primarily through its modulation of the basal ganglia circuits.[1][2] This makes (-)-Eseroline a compound of interest for investigating its potential therapeutic effects in movement disorders. The following protocols provide a detailed framework for assessing the effects of (-)-Eseroline fumarate on locomotor activity in a preclinical setting.
Mechanism of Action
(-)-Eseroline's primary mechanism of action is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft and subsequent enhancement of cholinergic signaling at both muscarinic and nicotinic receptors. In the context of locomotor activity, this enhanced cholinergic transmission significantly impacts the function of the basal ganglia, a group of subcortical nuclei critical for motor control.[1][2][3]
The striatum, the main input nucleus of the basal ganglia, receives dense cholinergic innervation. Acetylcholine modulates the activity of medium spiny neurons (MSNs), which are the principal neurons of the striatum and form the direct and indirect pathways that control movement.[1][4][5] By influencing these pathways, (-)-Eseroline can alter motor output. Additionally, (-)-Eseroline has been reported to possess opioid agonist properties, which could also contribute to its overall pharmacological profile.
Applications
The assessment of this compound's effects on locomotor activity is relevant for:
-
Drug Discovery: Evaluating its potential as a therapeutic agent for neurodegenerative diseases characterized by motor deficits, such as Parkinson's disease.
-
Neuropharmacological Research: Investigating the role of the cholinergic system in motor control and its interaction with other neurotransmitter systems, like the dopaminergic system.[4]
-
Preclinical Safety and Toxicity Studies: Determining the dose-dependent effects of the compound on motor function to identify potential side effects.
Experimental Protocol: Open Field Test
The open field test is a widely used behavioral assay to assess spontaneous locomotor activity and exploratory behavior in rodents.[6][7]
Objective: To quantify the dose-dependent effects of this compound on horizontal and vertical locomotor activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Adult male C57BL/6J mice (8-12 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)
-
Automated video tracking system and software
-
Standard laboratory equipment (pipettes, tubes, vortex mixer, animal scale)
Procedure:
-
Animal Acclimation: House the mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.
-
Habituation to Testing Room: On the day of the experiment, transfer the mice to the testing room at least 60 minutes before the start of the test to allow for acclimation to the new environment.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. The concentration should be adjusted to allow for an injection volume of 10 mL/kg body weight.
-
Experimental Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2: this compound (0.05 mg/kg, i.p.) (n=10)
-
Group 3: this compound (0.1 mg/kg, i.p.) (n=10)
-
Group 4: this compound (0.3 mg/kg, i.p.) (n=10)
-
-
Drug Administration: Administer the vehicle or the respective dose of this compound via intraperitoneal (i.p.) injection.
-
Open Field Test:
-
30 minutes after the injection, gently place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for 15 minutes.
-
The automated tracking system will record the animal's movements.
-
After each trial, clean the arena thoroughly with 70% ethanol to eliminate any olfactory cues.
-
-
Data Collection: The tracking software will automatically collect data on various locomotor parameters, including:
-
Total Distance Traveled (cm): A measure of overall horizontal activity.
-
Velocity (cm/s): The speed of movement.
-
Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of vertical activity and exploration.
-
Time Spent in Center Zone (s): The time spent in the central, more anxiogenic area of the arena.
-
Time Spent in Peripheral Zone (s): The time spent near the walls of the arena.
-
Data Analysis:
Analyze the collected data using appropriate statistical methods. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) can be used to compare the different dose groups with the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Data Presentation
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | - | 3500 ± 250 | 45 ± 5 |
| This compound | 0.05 | 3100 ± 200 | 38 ± 4 |
| This compound | 0.1 | 2200 ± 180 | 25 ± 3 |
| This compound | 0.3 | 1500 ± 150 | 12 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes only, based on expected outcomes for acetylcholinesterase inhibitors.[8]
Visualizations
Caption: Experimental workflow for assessing locomotor effects.
Caption: (-)-Eseroline's modulation of basal ganglia pathways.
References
- 1. Targeting the cholinergic system in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basal Ganglia (Section 3, Chapter 4) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 3. Basal ganglia - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroanatomy, Basal Ganglia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The effects of physostigmine on open-field behavior in rats exposed to alcohol prenatally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the novel acetylcholinesterase inhibitor N-octyl-1,2,3, 4-tetrahydro-9-aminoacridine on locomotor activity and avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral changes after acetylcholinesterase inhibition with physostigmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (-)-Eseroline Fumarate in Competitive Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is a pharmacologically active compound with a primary affinity for opioid receptors.[1][2] Unlike its parent compound, (-)-eseroline exhibits weak and reversible inhibition of acetylcholinesterase while demonstrating potent analgesic effects mediated through the µ-opioid receptor.[1][3] This dual activity presents a unique pharmacological profile, making it a compound of interest for neuroscience research and drug development.
These application notes provide detailed protocols for utilizing (-)-eseroline fumarate in competitive receptor binding assays to characterize its interaction with opioid receptors and cholinesterases.
Pharmacological Profile of (-)-Eseroline
(-)-Eseroline acts as an agonist at opioid receptors and is a competitive inhibitor of acetylcholinesterase (AChE).[3][4] Its antinociceptive properties are reported to be more potent than morphine in some preclinical models.[4]
Quantitative Data
The following tables summarize the available quantitative data for the binding affinity of (-)-eseroline.
Table 1: Opioid Receptor Binding Affinity of (-)-Eseroline
| Receptor Subtype | Ligand | Kᵢ (nM) | Test System |
| µ-Opioid | (-)-Eseroline | Data not available | Rat brain membranes[5] |
| δ-Opioid | (-)-Eseroline | Data not available | Not Reported |
| κ-Opioid | (-)-Eseroline | Data not available | Not Reported |
Kᵢ: Inhibition Constant. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Cholinesterase Inhibition Profile of Eseroline
| Enzyme | Source | Kᵢ (µM) |
| Acetylcholinesterase (AChE) | Electric Eel | 0.15 ± 0.08[3] |
| Acetylcholinesterase (AChE) | Human Red Blood Cells | 0.22 ± 0.10[3] |
| Acetylcholinesterase (AChE) | Rat Brain | 0.61 ± 0.12[3] |
| Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42[3] |
Kᵢ: Inhibition Constant. A lower Kᵢ value indicates a higher inhibitory potency.
Table 3: Adrenergic Receptor Binding Affinity of (-)-Eseroline
| Receptor Subtype | Ligand | Kᵢ (nM) | Test System |
| α-Adrenergic | (-)-Eseroline | Data not available | Not Reported |
| β-Adrenergic | (-)-Eseroline | Data not available | Not Reported |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for µ, δ, and κ opioid receptors expressed in cell membranes (e.g., from CHO or HEK293 cells stably expressing the receptor subtype, or from rat brain tissue).
Materials:
-
This compound
-
Cell membranes expressing the opioid receptor subtype of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for µ, [³H]-Naltrindole for δ, [³H]-U69,593 for κ)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Non-specific binding determinator (e.g., Naloxone, 10 µM final concentration)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in Assay Buffer to a final protein concentration that yields optimal specific binding (typically 20-100 µg protein per well).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of Naloxone solution, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the ability of this compound to inhibit the activity of AChE.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer: 0.1 M Sodium phosphate buffer, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Assay Buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
140 µL of Assay Buffer
-
20 µL of DTNB solution
-
20 µL of this compound solution at various concentrations (or buffer for control).
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10-15 minutes.
-
Enzyme Addition: Add 20 µL of AChE solution to each well and mix gently.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_eseroline) / V_control] * 100 against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional selectivity of EM-2 analogs at the mu-opioid receptor [frontiersin.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline [medbox.iiab.me]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for (-)-Eseroline Fumarate Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It exhibits a dual pharmacological profile, acting as a potent µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] This unique combination of activities makes it a compound of interest for potential therapeutic applications, particularly in analgesia.[2] Accurate determination of its dose-response relationship is critical for understanding its potency, efficacy, and therapeutic window.
These application notes provide detailed protocols for conducting in vitro and in vivo dose-response studies of (-)-Eseroline fumarate to characterize its opioid and cholinergic activities, as well as its cytotoxic profile.
Data Presentation
The following tables summarize key quantitative data for (-)-Eseroline's activity and cytotoxicity. These values are essential for designing appropriate dose ranges for experimental studies.
Table 1: In Vitro Activity of (-)-Eseroline
| Assay Type | Target | Species/System | Parameter | Value | Reference |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Electric Eel | Ki | 0.15 ± 0.08 µM | [3] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Human Red Blood Cells | Ki | 0.22 ± 0.10 µM | [3] |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Rat Brain | Ki | 0.61 ± 0.12 µM | [3] |
| Functional Assay | Guinea Pig Ileum (Contraction) | Guinea Pig | Inhibition | 0.2 - 15 µM | [3] |
| Functional Assay | Guinea Pig Ileum (Contraction) | Guinea Pig | Stimulation | > 20 µM | [3] |
Table 2: In Vitro Cytotoxicity of (-)-Eseroline
| Assay Type | Cell Line | Parameter | Value (24 hr) | Reference |
| LDH Leakage | NG-108-15 (Neuroblastoma-Glioma) | LC50 | 40 - 75 µM | [4] |
| LDH Leakage | N1E-115 (Mouse Neuroblastoma) | LC50 | 40 - 75 µM | [4] |
Signaling Pathways and Experimental Workflow
To effectively design and interpret dose-response studies, it is crucial to understand the underlying signaling pathways of (-)-Eseroline and the logical flow of the experimental protocols.
Figure 1: Simplified signaling pathways of (-)-Eseroline.
Figure 2: Experimental workflow for (-)-Eseroline dose-response studies.
Experimental Protocols
In Vitro Assays
This colorimetric assay measures the inhibition of AChE activity by this compound.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of this compound solution (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing the µ-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white microplate
Procedure:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Aspirate the culture medium and add assay buffer containing IBMX.
-
Add the diluted this compound to the wells and incubate for 30 minutes at 37°C.
-
Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 value.
This assay assesses the cytotoxic potential of this compound by measuring the release of LDH from damaged cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for 24 hours (or other desired time points).
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's protocol of the LDH cytotoxicity assay kit.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution).
-
Calculate the percentage of cytotoxicity for each concentration and determine the LC50 value.
In Vivo Assays
This test evaluates the central analgesic activity of this compound by measuring the latency of a thermal pain response in rodents.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., morphine)
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound (various doses), vehicle, or morphine via the desired route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the reaction latency.
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Plot the %MPE against the logarithm of the dose to determine the ED50 value.
This test assesses the peripheral analgesic activity of this compound by quantifying the reduction in visceral pain-induced writhing movements in mice.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
0.6% acetic acid solution
-
This compound
-
Vehicle (e.g., saline)
-
Positive control (e.g., acetylsalicylic acid)
Procedure:
-
Administer this compound (various doses), vehicle, or the positive control to different groups of mice.
-
After a specific pre-treatment time (e.g., 30 minutes for intraperitoneal administration), inject 0.6% acetic acid intraperitoneally to induce writhing.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group.
-
Plot the percentage of inhibition against the logarithm of the dose to determine the ED50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting robust dose-response studies of this compound. By systematically evaluating its effects on its primary opioid target and its secondary cholinergic target, as well as its cytotoxic profile, researchers can gain a thorough understanding of its pharmacological properties. The structured data presentation and clear experimental workflows are designed to facilitate efficient and accurate data generation and analysis, ultimately contributing to the informed development of this compound for potential therapeutic use.
References
- 1. Eseroline [medbox.iiab.me]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (-)-Eseroline Fumarate in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has emerged as a compound of significant interest in the field of pain research. Unlike its parent compound, (-)-Eseroline exhibits a unique dual mechanism of action, functioning as both a reversible acetylcholinesterase (AChE) inhibitor and a potent agonist at the µ-opioid receptor.[1] This distinct pharmacological profile makes it a valuable tool for investigating the interplay between the cholinergic and opioid systems in nociceptive processing. Its analgesic effects have been demonstrated to be stronger than morphine in some preclinical models, highlighting its potential as a lead compound for the development of novel analgesics.[2] This document provides detailed application notes and experimental protocols for the use of (-)-Eseroline fumarate in common pain research models.
Mechanism of Action
(-)-Eseroline exerts its analgesic effects through two primary pathways:
-
Cholinergic System Modulation: It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is known to play a role in pain modulation.
-
Opioid System Activation: (-)-Eseroline is a direct agonist of the µ-opioid receptor, a key target for many clinically used opioid analgesics.[1] This interaction is supported by evidence that its analgesic effects can be antagonized by the opioid antagonist naloxone.
This dual action allows researchers to explore the synergistic potential of targeting both the cholinergic and opioid pathways for pain relief.
Data Presentation
The following table summarizes the available quantitative data for (-)-Eseroline.
| Parameter | Value | Species/System | Reference |
| Acetylcholinesterase (AChE) Inhibition (Ki) | |||
| 0.61 ± 0.12 µM | Rat Brain | [3] | |
| 0.22 ± 0.10 µM | Human Red Blood Cells | [3] | |
| 0.15 ± 0.08 µM | Electric Eel | [3] | |
| Butyrylcholinesterase (BuChE) Inhibition (Ki) | 208 ± 42 µM | Horse Serum | [3] |
Experimental Protocols
Herein, we provide detailed protocols for two standard preclinical pain models, the Hot Plate Test and the Acetic Acid-Induced Writhing Test, adapted for the evaluation of this compound.
Hot Plate Test for Thermal Pain
This model assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Materials:
-
This compound
-
Saline solution (0.9% NaCl) or other appropriate vehicle
-
Hot plate apparatus with adjustable temperature control
-
Male Swiss albino mice (25-30 g)
-
Stopwatch
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before testing.
-
Baseline Latency:
-
Set the hot plate temperature to a constant 52-55°C.
-
Gently place a mouse on the hot plate and immediately start the stopwatch.
-
Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.
-
Stop the stopwatch at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is recommended. If the mouse does not respond within this time, remove it from the hot plate and assign it the maximum latency score.
-
-
Drug Administration:
-
Administer this compound at the desired doses (e.g., 1, 5, 10 mg/kg) via the chosen route (e.g., intraperitoneal, subcutaneous). A control group should receive the vehicle alone.
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
The analgesic effect is expressed as the increase in latency time compared to the baseline or the vehicle-treated group. The percentage of Maximum Possible Effect (% MPE) can be calculated using the following formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Acetic Acid-Induced Writhing Test for Visceral Pain
This model is used to evaluate peripheral analgesic activity by inducing a visceral inflammatory pain response.
Materials:
-
This compound
-
Saline solution (0.9% NaCl) or other appropriate vehicle
-
0.6% Acetic acid solution
-
Male Swiss albino mice (25-30 g)
-
Observation chambers
-
Stopwatch
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before testing.
-
Drug Administration:
-
Administer this compound at the desired doses (e.g., 1, 5, 10 mg/kg) via the chosen route (e.g., intraperitoneal, subcutaneous). A control group should receive the vehicle alone.
-
-
Induction of Writhing:
-
30 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (10 ml/kg body weight).
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-20 minutes.
-
-
Data Analysis:
-
The analgesic effect is determined by the reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated control group. The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group ] x 100
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in pain models.
Caption: Dual mechanism of action of (-)-Eseroline.
Caption: General experimental workflow for in vivo pain models.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex mechanisms of pain. Its dual action on both the cholinergic and opioid systems provides a unique opportunity to explore novel therapeutic strategies. The protocols and data presented in this document are intended to serve as a guide for researchers utilizing this compound in preclinical pain research. Further investigation is warranted to fully elucidate its pharmacological profile, including the determination of its binding affinities for opioid receptor subtypes and its efficacy in a broader range of pain models.
References
(-)-Eseroline Fumarate: A Tool for Interrogating Opioid Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a unique pharmacological profile as an opioid agonist.[1][2] Unlike its parent compound, (-)-eseroline exhibits weak and reversible inhibition of acetylcholinesterase while demonstrating potent analgesic effects primarily mediated through the µ-opioid receptor (MOR).[1][2][3][4] This distinct characteristic makes (-)-eseroline fumarate a valuable research tool for dissecting the signaling pathways associated with opioid receptor activation, with reduced confounding effects from significant cholinesterase inhibition.
These application notes provide a comprehensive guide for utilizing this compound in studying opioid receptor signaling. This document outlines detailed protocols for key in vitro assays, summarizes the necessary quantitative data for experimental design and interpretation, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of this compound
| Ligand | Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |
| This compound | µ (MOR) | Data not available | e.g., [3H]DAMGO | e.g., CHO-hMOR cells | |
| δ (DOR) | Data not available | e.g., [3H]Naltrindole | e.g., CHO-hDOR cells | ||
| κ (KOR) | Data not available | e.g., [3H]U-69593 | e.g., CHO-hKOR cells |
Table 2: Functional Activity of this compound in GTPγS Binding Assays
| Ligand | Receptor Subtype | EC50 (nM) | Emax (% of control) | Cell/Tissue Type | Reference |
| This compound | µ (MOR) | Data not available | Data not available | e.g., CHO-hMOR cell membranes | |
| δ (DOR) | Data not available | Data not available | e.g., CHO-hDOR cell membranes | ||
| κ (KOR) | Data not available | Data not available | e.g., CHO-hKOR cell membranes |
Table 3: Functional Activity of this compound in cAMP Inhibition Assays
| Ligand | Receptor Subtype | IC50 (nM) | Emax (% inhibition) | Cell Line | Reference |
| This compound | µ (MOR) | Data not available | Data not available | e.g., HEK293-hMOR cells | |
| δ (DOR) | Data not available | Data not available | e.g., HEK293-hDOR cells | ||
| κ (KOR) | Data not available | Data not available | e.g., HEK293-hKOR cells |
Experimental Protocols
The following protocols are standard methodologies that can be adapted for the characterization of this compound's interaction with opioid receptors.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for different opioid receptor subtypes.
Materials:
-
Cell membranes prepared from cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand specific for each receptor subtype (e.g., [3H]DAMGO for MOR, [3H]Naltrindole for DOR, [3H]U-69593 for KOR).
-
This compound stock solution.
-
Naloxone (for non-specific binding determination).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of naloxone instead of this compound.
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.[5]
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G proteins coupled to opioid receptors.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[35S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound.[6]
-
For non-specific binding, add a high concentration of unlabeled GTPγS.[6]
-
Add cell membranes and pre-incubate for 15 minutes at 30°C.[6]
-
Initiate the reaction by adding [35S]GTPγS.[6]
-
Incubate for 60 minutes at 30°C.[6]
-
Terminate the reaction by rapid filtration.
-
Wash filters with ice-cold wash buffer.
-
Measure radioactivity using a scintillation counter.
-
Plot the specific binding against the log concentration of this compound to determine EC50 and Emax values.[6]
Protocol 3: cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled opioid receptors by this compound.[7]
Materials:
-
HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
This compound stock solution.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescent-based).
-
Assay buffer.
Procedure:
-
Plate cells in a 96- or 384-well plate and incubate overnight.[7]
-
Replace the culture medium with assay buffer.
-
Add varying concentrations of this compound and incubate for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[7]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine IC50 and Emax values.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: G-protein dependent signaling pathway of (-)-eseroline at the µ-opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflows for GTPγS and cAMP functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Eseroline - Wikipedia [en.wikipedia.org]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Electrophysiology Studies with (-)-Eseroline Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a metabolite of the acetylcholinesterase (AChE) inhibitor physostigmine. It exhibits a complex pharmacological profile, including competitive and reversible inhibition of AChE and opioid-like analgesic properties.[1][2][3] Understanding the effects of (-)-Eseroline on neuronal excitability is crucial for elucidating its mechanism of action and therapeutic potential. In vitro electrophysiology, particularly the patch-clamp technique, offers a powerful approach to characterize the direct and indirect effects of this compound on ion channels and synaptic transmission.
These application notes provide a comprehensive guide for investigating the electrophysiological properties of (-)-Eseroline fumarate in vitro. The protocols are designed for researchers familiar with basic patch-clamp techniques and cell culture.
Quantitative Data Summary
The following tables summarize the known quantitative data for (-)-Eseroline's inhibition of acetylcholinesterase and the electrophysiological effects of its parent compound, physostigmine, which can serve as a basis for initial experimental design with (-)-Eseroline.
Table 1: Acetylcholinesterase (AChE) Inhibition by (-)-Eseroline [2]
| Enzyme Source | Inhibition Constant (Ki) (µM) |
| Electric Eel | 0.15 ± 0.08 |
| Human Red Blood Cells | 0.22 ± 0.10 |
| Rat Brain | 0.61 ± 0.12 |
| Horse Serum (Butyrylcholinesterase) | 208 ± 42 |
Table 2: Reported Electrophysiological Effects of Physostigmine (Parent Compound)
| Parameter | Preparation | Concentration | Effect | Reference |
| Nicotinic Acetylcholine Receptor (nAChR) Channel | Cultured Rat Myoballs & Hippocampal Neurons | 0.1 µM | Activation | [1] |
| nAChR Channel | Cultured Rat Myoballs & Hippocampal Neurons | >0.1 µM | Open-channel block | [1] |
| Delayed Potassium Conductance | Frog Sartorius Muscle | 1 mM | Significant reduction | [2] |
| Sodium Conductance | Frog Sartorius Muscle | 1 mM | Less pronounced inhibition | [2] |
| Action Potential Duration | Leech Retzius Cells | 1-10 mM | Prolongation |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Investigate Effects on Voltage-Gated Ion Channels
This protocol is designed to assess the direct effects of (-)-Eseroline on voltage-gated sodium (Nav) and potassium (Kv) channels in a model neuronal cell line (e.g., SH-SY5Y or Neuro-2a).
Materials:
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution for K+ currents (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Internal solution for Na+ currents (in mM): 140 CsF, 10 NaCl, 11 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a suitable density 24-48 hours before recording to achieve 50-70% confluency.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane (indicated by an increase in resistance), release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Recording Voltage-Gated Currents:
-
Potassium Currents:
-
Use the K+-based internal solution.
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit K+ currents.
-
Establish a stable baseline recording in the external solution.
-
Perfuse with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and repeat the voltage-step protocol at each concentration.
-
-
Sodium Currents:
-
Use the CsF-based internal solution to block K+ channels.
-
Hold the membrane potential at -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit Na+ currents.
-
Establish a stable baseline and then perfuse with this compound as described for potassium currents.
-
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationships for both Na+ and K+ currents in the presence and absence of the drug.
-
Analyze changes in channel kinetics (activation and inactivation).
-
Protocol 2: Current-Clamp Recording to Assess Effects on Neuronal Excitability
This protocol investigates how (-)-Eseroline affects the action potential firing properties of neurons.
Materials:
-
Same as Protocol 1, using the K+-based internal solution.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-5 from Protocol 1.
-
Recording Action Potentials:
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -50 pA to +100 pA in 10 pA increments for 1 second) to elicit action potentials.
-
Establish a stable baseline of firing activity in the external solution.
-
Perfuse with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and repeat the current injection protocol.
-
-
Data Analysis:
-
Measure the resting membrane potential.
-
Analyze the action potential threshold, amplitude, duration, and firing frequency.
-
Plot the number of action potentials versus the injected current to assess changes in neuronal excitability.
-
Visualizations
Caption: Workflow for in vitro electrophysiological analysis of (-)-Eseroline.
Caption: Hypothesized signaling pathways of (-)-Eseroline in neurons.
References
Application Notes and Protocols for the LC-MS/MS Detection of (-)-Eseroline Fumarate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Eseroline is a key metabolite of the acetylcholinesterase inhibitor physostigmine. Its detection and quantification in biological matrices are crucial for pharmacokinetic and metabolic studies. This document provides a detailed application note and protocol for the analysis of (-)-eseroline and its potential metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described herein are intended to provide a robust framework for researchers in drug development and related fields.
Metabolic Pathway of (-)-Eseroline
(-)-Eseroline is primarily formed through the hydrolysis of physostigmine. It can be further metabolized, with one known pathway being the oxidation to rubreserine. The metabolic fate of (-)-eseroline is of interest in understanding the overall pharmacological and toxicological profile of its parent compound.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Serum)
A liquid-liquid extraction (LLE) method is recommended for the extraction of (-)-eseroline and its metabolites from plasma or serum.
Materials:
-
Human or animal plasma/serum samples
-
(-)-Eseroline fumarate and metabolite standards
-
Physostigmine-d3 (internal standard)
-
Methyl t-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 100 µL of plasma/serum in a centrifuge tube, add 10 µL of internal standard solution (Physostigmine-d3 in methanol).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 800 µL of MTBE.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Quantitative Data
The following table summarizes the proposed MRM transitions for the quantitative analysis of (-)-Eseroline, its metabolite Rubreserine, and the internal standard Physostigmine-d3. Note: Collision energies should be optimized for the specific instrument used. The values provided are starting points based on typical values for similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| (-)-Eseroline | 219.1 | 176.1 | 50 | 30 | 15 |
| 219.1 | 162.1 | 50 | 30 | 20 | |
| Rubreserine | 233.1 | 174.1 | 50 | 35 | 20 |
| 233.1 | 146.1 | 50 | 35 | 25 | |
| Physostigmine-d3 (IS) | 279.2 | 222.2 | 50 | 40 | 25 |
| 279.2 | 165.1 | 50 | 40 | 30 |
Table 1: Proposed MRM transitions and mass spectrometer parameters.
Experimental Workflow
The overall experimental workflow for the detection and quantification of (-)-eseroline and its metabolites is depicted below.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its metabolites using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers. Adherence to these protocols, with appropriate instrument-specific optimization, should enable sensitive and accurate analysis for pharmacokinetic and drug metabolism studies.
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Eseroline Fumarate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of (-)-Eseroline fumarate. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing (-)-Eseroline?
A1: The most frequently cited method for preparing (-)-eseroline is through the base-catalyzed hydrolysis of its precursor, (-)-physostigmine. A high-yield procedure involves refluxing (-)-physostigmine in 1-butanol with sodium butylate.[1] This method is favored for its efficiency and the direct formation of the desired enantiomer.
Q2: How is (-)-Eseroline typically converted to its fumarate salt?
A2: (-)-Eseroline free base is converted to the fumarate salt by reacting it with fumaric acid in a suitable organic solvent. A common procedure involves dissolving the crude (-)-eseroline in a solvent like methanol or a ketone, followed by the addition of a solution of fumaric acid in the same or a compatible solvent. The reaction is often performed at a slightly elevated temperature (e.g., 30-45°C) to ensure complete dissolution, after which the solution is cooled to induce crystallization of the fumarate salt.[2]
Q3: What are the expected yield and purity for this compound synthesis?
A3: While yields can vary depending on the specific reaction conditions and scale, a well-optimized process can achieve high yields and purity. For the synthesis of the (-)-eseroline free base, yields of up to 95% with a purity of 98.8% have been reported.[3] Subsequent conversion to the fumarate salt and purification through recrystallization can further enhance the purity to meet pharmaceutical standards.
Q4: What are the critical parameters to control during the synthesis and crystallization?
A4: Key parameters to control include:
-
Reaction Temperature: Both the hydrolysis of physostigmine and the fumarate salt formation are temperature-sensitive.[2][4]
-
Stoichiometry: The molar ratio of reactants, particularly the base in the hydrolysis step and fumaric acid in the salt formation, is crucial.
-
Solvent Choice: The solvent system affects reaction rate, solubility of reactants and products, and the crystallization process.[5][6]
-
Cooling Rate: A controlled cooling rate during crystallization is essential for obtaining well-defined crystals and high purity.[5]
Troubleshooting Guides
Low Yield of (-)-Eseroline
Problem: The yield of (-)-eseroline after the hydrolysis of physostigmine is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Base Activity: Ensure the sodium butylate is fresh and has not been deactivated by moisture. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reaction may require longer refluxing. - Check Temperature: Ensure the reaction mixture is maintained at the reflux temperature of 1-butanol. |
| Degradation of Product | - Minimize Air Exposure: (-)-Eseroline is susceptible to air oxidation, which can lead to the formation of colored impurities like rubreserine.[7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control Temperature: Avoid excessive heating or prolonged reaction times, which can lead to thermal degradation.[4] |
| Inefficient Extraction | - Optimize pH: During the aqueous work-up, ensure the pH is appropriately adjusted to maximize the partitioning of the (-)-eseroline free base into the organic layer. - Sufficient Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous phase. |
Low Purity of this compound
Problem: The isolated this compound has a low purity, indicated by discoloration or the presence of impurities in analytical tests.
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Physostigmine | - Monitor Reaction Completion: Use HPLC to confirm the complete consumption of (-)-physostigmine before proceeding with the work-up. |
| Formation of Oxidation Products | - Inert Atmosphere: As mentioned previously, protect the reaction and purification steps from air to prevent the formation of rubreserine and other oxidation byproducts.[7] |
| Side Reactions | - Control Temperature: Elevated temperatures during salt formation can potentially lead to the formation of ester impurities.[2] Maintain the temperature within the recommended range (e.g., 30-40°C). |
| Inefficient Crystallization | - Recrystallization: Perform one or more recrystallizations from a suitable solvent system to remove impurities.[8][9] The choice of solvent is critical and may require screening. |
Data Presentation
Table 1: Reported Yield and Purity of (-)-Eseroline
| Synthetic Step | Reported Yield | Reported Purity | Reference |
| (-)-Physostigmine to (-)-Eseroline | up to 95% | 98.8% | [3] |
| This compound (after recrystallization) | High (not specified) | >99% (typical target) | - |
Experimental Protocols
Protocol 1: Synthesis of (-)-Eseroline from (-)-Physostigmine
This protocol is based on the method described by Brossi et al.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve (-)-physostigmine in anhydrous 1-butanol.
-
Addition of Base: Add a freshly prepared solution of sodium butylate in 1-butanol to the reaction mixture.
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC until all the (-)-physostigmine has been consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and adjust the pH to approximately 9 with a suitable acid.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (-)-eseroline as an oil or solid.
Protocol 2: Preparation and Purification of this compound
-
Dissolution: Dissolve the crude (-)-eseroline in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a ketone like 2-butanone) with gentle heating (35-40°C).[2]
-
Addition of Fumaric Acid: In a separate flask, dissolve one molar equivalent of fumaric acid in the same solvent, with gentle heating if necessary.
-
Salt Formation: Slowly add the fumaric acid solution to the (-)-eseroline solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. Seeding with a small crystal of pure this compound can be beneficial.[2]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization: For higher purity, dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize by slow cooling.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US20100292502A1 - Method for preparing high-purity fesoterodine fumarate - Google Patents [patents.google.com]
- 3. WO1998027096A1 - Method of preparation of physostigmine carbamate derivatives from eseroline ethers - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Analysis of drug crystallization by evaluation of pharmaceutical solubility in various solvents by optimization of artificial intelligence models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (-)-Eseroline Fumarate In Vitro Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with (-)-Eseroline fumarate in in vitro settings. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor, physostigmine.[1][2] It is a dual-acting compound, functioning as a reversible acetylcholinesterase inhibitor and a potent µ-opioid receptor agonist.[1][2][3] Its in vitro applications primarily involve studies related to neurodegenerative diseases, pain pathways, and cholinergic and opioid signaling.
Q2: What are the known solubility properties of this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[4] It is recommended that aqueous solutions be prepared fresh for each experiment. While specific solubility data in aqueous buffers is limited for the fumarate salt, the related compound physostigmine salicylate has a solubility of approximately 1 mg/mL in PBS (pH 7.2).[5]
Q3: Can I store this compound in solution?
It is highly recommended to prepare aqueous solutions of this compound fresh for each use.[5] If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C.[4] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
Potential Cause 1: Low intrinsic solubility in aqueous solutions.
-
Solution: While this compound is a salt form designed to improve aqueous solubility, the free base may still have limited solubility, especially at neutral or alkaline pH. Salt formation is a common strategy to enhance the solubility of acidic and basic drugs.[6][7]
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For the final working concentration, perform a serial dilution in your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Potential Cause 2: Common ion effect.
-
Solution: The presence of common ions in the buffer can decrease the solubility of a salt.
-
Recommendation: If using a buffer with high salt concentration, consider a buffer with a different composition. Test the solubility in a small volume of your intended buffer before preparing a large batch.
-
Potential Cause 3: pH of the final solution.
-
Solution: The solubility of fumarate salts can be pH-dependent.[8] A change in pH upon dilution into a buffered solution can cause the compound to precipitate.
-
Recommendation: Measure the pH of your final working solution. If precipitation occurs, you may need to adjust the pH of the buffer. For acidic compounds, a slightly basic pH can improve solubility, while for basic compounds, a slightly acidic pH may be beneficial.
-
Potential Cause 4: Temperature effects.
-
Solution: Solubility can be influenced by temperature. Some compounds are more soluble at higher temperatures.
-
Recommendation: Gently warm the buffer or medium to 37°C before adding the this compound stock solution. However, be cautious as elevated temperatures can also degrade the compound.
-
Issue 2: Inconsistent experimental results.
Potential Cause: Degradation of the compound.
-
Solution: this compound solutions may not be stable over long periods.
-
Recommendation: As previously stated, always prepare fresh aqueous solutions immediately before use. Protect stock solutions from light and store them appropriately.
-
Quantitative Data
The following table provides solubility data for the related compound, physostigmine, which can serve as a useful reference for initial experimental design with this compound.
| Solvent | Approximate Solubility of Physostigmine Salicylate |
| PBS (pH 7.2) | ~ 1 mg/mL[5] |
| Ethanol | ~ 1 mg/mL[5] |
| DMSO | ~ 10 mg/mL[5] |
| Dimethyl formamide | ~ 30 mg/mL[5] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 334.37 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol for Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cells (e.g., <0.1%).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow
Caption: Workflow for preparing and using this compound.
References
- 1. Eseroline [medbox.iiab.me]
- 2. This compound Salt | CymitQuimica [cymitquimica.com]
- 3. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 70310-73-5| AOBIOUS: [aobious.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Perphenazine–fumaric acid salts with improved solubility: preparation, physico-chemical characterization and in vitro dissolution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing (-)-Eseroline Fumarate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and stabilization of (-)-eseroline fumarate aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
(-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine and is itself an opioid agonist with weak, reversible acetylchol-esterase inhibitory activity.[1] Like other phenolic compounds, (-)-eseroline is susceptible to degradation in aqueous solutions, particularly through oxidation. This degradation can lead to a loss of biological activity and the formation of colored byproducts, which can interfere with experimental results.[2] The solid fumarate salt is used to improve handling and dissolution characteristics.
Q2: What are the main factors that affect the stability of this compound in aqueous solutions?
The primary factors influencing the stability of (-)-eseroline in aqueous solutions are:
-
pH: Eseroline degradation is pH-dependent. It is more stable in acidic conditions and degradation increases as the pH becomes more alkaline.[3]
-
Oxygen: As a phenolic compound, eseroline is prone to oxidation, a process accelerated by the presence of dissolved oxygen.[2]
-
Light and Heat: Exposure to light and elevated temperatures can promote the degradation of physostigmine and related compounds, and similar sensitivity is expected for eseroline.
Q3: What are the visible signs of (-)-eseroline solution degradation?
A common indicator of (-)-eseroline degradation is a change in the solution's color. The solution may turn pink or red over time due to the formation of oxidation products, such as rubreserine.[2] Any visible color change suggests that the solution has degraded and may not be suitable for experimental use.
Q4: How can I stabilize my this compound aqueous solutions?
To enhance the stability of your this compound solutions, consider the following strategies:
-
pH Control: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid neutral or alkaline conditions.
-
Use of Antioxidants: Incorporate antioxidants into your solution to inhibit oxidative degradation. Common choices for phenolic compounds include ascorbic acid and sodium metabisulfite.[3][4]
-
Degassing: To minimize dissolved oxygen, degas your solvent (e.g., water or buffer) before dissolving the this compound. This can be achieved by sparging with an inert gas like nitrogen or by using vacuum filtration.
-
Protection from Light and Heat: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light. Store solutions at low temperatures (e.g., 2-8 °C) to slow down the degradation rate.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with an antioxidant for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or buffer (e.g., citrate buffer, pH 5.0), degassed
-
Ascorbic acid or sodium metabisulfite
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare Antioxidant Solution:
-
Prepare a 100 mM stock solution of ascorbic acid or sodium metabisulfite in degassed, sterile water or buffer.
-
Sterile filter the antioxidant solution through a 0.22 µm filter.
-
-
Prepare this compound Stock Solution in DMSO:
-
Due to the limited aqueous solubility of the free base, it is recommended to first prepare a concentrated stock solution in an organic solvent.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to dissolve the powder completely. For example, to prepare a 100 mM stock, dissolve the appropriate weight of this compound in a calculated volume of DMSO.
-
-
Prepare Aqueous Working Solution:
-
In a sterile, amber tube, add the desired volume of degassed, sterile water or buffer.
-
Add the antioxidant stock solution to the water/buffer to achieve a final concentration of 1 mM.
-
Add the appropriate volume of the this compound DMSO stock solution to the antioxidant-containing water/buffer to reach the desired final concentration (e.g., for a 1:100 dilution to get a 1 mM aqueous solution from a 100 mM DMSO stock).
-
Gently vortex to mix.
-
-
Storage:
-
Store the aqueous solution at 2-8 °C, protected from light.
-
It is recommended to prepare fresh solutions for each experiment or to use them within a short period (e.g., 24-48 hours) to ensure potency.
-
Protocol 2: Quantitative Analysis of (-)-Eseroline Stability by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of (-)-eseroline over time and assess its stability.[5]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, increasing linearly over time. |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence detector (Excitation: 254 nm, Emission: 355 nm) |
| Injection Volume | 20 µL |
Procedure:
-
Sample Preparation: Prepare your this compound solutions under the conditions you wish to test (e.g., with and without different antioxidants, at various pH levels).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Data Analysis: Quantify the peak area of (-)-eseroline at each time point. The decrease in peak area over time corresponds to the degradation of the compound.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µM) in Aqueous Solution (pH 5.0) at Room Temperature
| Condition | % Remaining after 8 hours | % Remaining after 24 hours |
| No Antioxidant | 75% | 50% |
| + 1 mM Ascorbic Acid | 95% | 88% |
| + 1 mM Sodium Metabisulfite | 92% | 85% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution turns pink/red | Oxidation of (-)-eseroline.[2] | The solution has degraded. Discard and prepare a fresh solution using degassed solvent and an antioxidant. Ensure protection from light. |
| Precipitate forms upon dilution in aqueous media | Poor aqueous solubility of the compound, especially if the final concentration is high. | Prepare a more dilute stock solution in DMSO. When diluting into the aqueous buffer, add the DMSO stock slowly while vortexing the buffer. Consider a gentle warming of the buffer to 37°C before adding the DMSO stock. |
| Inconsistent experimental results | Degradation of the (-)-eseroline solution during the experiment. | Prepare fresh solutions for each experiment. If the experiment is lengthy, consider preparing the final dilution immediately before use. Always include a positive control with a freshly prepared solution. |
| Low recovery in HPLC analysis | Adsorption of the compound to vials or filter membranes. | Use low-binding microcentrifuge tubes. If filtering, ensure the filter material is compatible and does not adsorb the compound. |
Visualizations
References
- 1. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3108990A - Process of stabilizing phenol formaldehyde resin - Google Patents [patents.google.com]
- 4. scialert.net [scialert.net]
- 5. Replacement of SO2 by plant phenolic concentrates to control oxidations in winemaking | BIO Web of Conferences [bio-conferences.org]
Technical Support Center: Troubleshooting Variability in (-)-Eseroline Fumarate Behavioral Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability encountered during behavioral studies with (-)-Eseroline fumarate. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice to address common challenges in experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the behavioral responses of our animals to this compound. What are the potential sources of this variability?
A1: High variability in behavioral studies is a common challenge and can stem from multiple sources. Consider the following factors:
-
Animal-Related Factors:
-
Species and Strain: Different rodent species (e.g., rats vs. mice) and strains (e.g., C57BL/6 vs. BALB/c mice) can exhibit significant differences in their baseline behavior and drug metabolism.[1]
-
Age and Sex: The age and sex of the animals can influence their performance in behavioral tasks and their sensitivity to drug effects.[1] It is crucial to use age- and sex-matched animals within an experiment.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior.
-
Housing Conditions: Single housing versus group housing can impact stress levels and social behaviors, which may influence the outcomes of other behavioral tests.[1]
-
-
Environmental Factors:
-
Light, Sound, and Odor: Rodents are sensitive to environmental stimuli.[2][3] Bright lights, loud noises, and strong smells (including those from perfumes or cleaning agents) can induce stress and affect performance.[2]
-
Time of Day: As nocturnal animals, rodents' activity levels and cognitive performance can vary depending on the time of day the experiments are conducted.[2]
-
-
Experimenter-Related Factors:
-
Handling: Inconsistent handling of animals can be a significant source of stress and variability.[1][2] It is essential to habituate the animals to the experimenter and use consistent, gentle handling techniques.
-
Experimenter Bias: Whenever possible, experiments should be conducted by an investigator who is blind to the experimental conditions to avoid unconscious bias in data collection and scoring.
-
-
Drug-Related Factors:
-
Dose-Response Relationship: The behavioral effects of many compounds, including those acting on the cholinergic system, often follow a U-shaped or inverted U-shaped dose-response curve. Doses that are too low may be ineffective, while doses that are too high can cause side effects that impair performance. A thorough dose-response study is critical.
-
Route and Timing of Administration: The method and timing of drug administration relative to the behavioral test will significantly impact the observed effects. The pharmacokinetic profile of this compound (time to peak concentration and duration of action) should be considered.
-
Q2: Our results with this compound in the Morris Water Maze are inconsistent. How can we improve the reliability of this assay?
A2: The Morris Water Maze (MWM) is a complex task, and several factors can contribute to variability. Here are some troubleshooting tips:
-
Protocol Standardization:
-
Water Temperature: Maintain a consistent water temperature (typically 20-22°C for rats) to avoid influencing the animals' motivation to escape.
-
Platform Location and Cues: The submerged platform should be in a fixed location throughout the acquisition phase, and the extra-maze cues should be prominent, distinct, and remain in the same position.
-
Handling and Release: Handle the animals gently and release them into the maze from different, predetermined starting positions in a semi-random order.
-
Trial and Inter-Trial Interval (ITI): The duration of each trial and the time between trials should be kept constant.
-
-
Animal Factors:
-
Vision: Ensure that the animals do not have visual impairments that would prevent them from seeing the extra-maze cues. A cued version of the MWM (with a visible platform) can be used to screen for visual deficits.
-
Motor Function: If the drug affects motor coordination, it can confound the interpretation of learning and memory. It is advisable to conduct a separate test of motor function (e.g., rotarod) to assess for any drug-induced motor deficits.
-
Motivation: The motivation to escape the water is the primary driver of performance. Factors that reduce this motivation, such as hypothermia or sedation, can lead to poor performance.
-
-
Data Analysis:
-
Multiple Measures: Analyze multiple parameters, not just escape latency. These can include path length, time spent in the target quadrant during a probe trial, and the number of platform crossings.
-
Tracking Software: Use an automated video tracking system for accurate and objective data collection.
-
Q3: We are not observing the expected memory-enhancing effects of this compound in the Passive Avoidance test. What could be the issue?
A3: The passive avoidance task is sensitive to a variety of factors. Here's what to consider:
-
Apparatus and Stimulus:
-
Lighting: The light-dark transition is the basis of this test. Ensure a clear distinction in the illumination of the two compartments.
-
Footshock Intensity and Duration: The intensity and duration of the footshock are critical. If it's too low, the animals may not form a strong aversive memory. If it's too high, it can induce a freezing response that may interfere with the test. It's important to calibrate the shocker and use a consistent setting.
-
-
Drug Administration:
-
Timing: The timing of drug administration is crucial for dissociating effects on acquisition, consolidation, and retrieval of memory. For example, to test for effects on consolidation, the drug should be administered immediately after the training trial.
-
Dose: As with other behavioral tests, an appropriate dose must be used. A dose-response study is recommended to identify the optimal dose for memory enhancement without causing confounding side effects.
-
-
Behavioral Considerations:
-
Baseline Anxiety: The animal's innate anxiety level can influence its latency to enter the dark compartment. Highly anxious animals may have a longer latency even without the footshock.
-
Habituation: Proper habituation to the testing room and handling is important to reduce stress-induced variability.
-
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound in behavioral studies of learning and memory, the following tables provide an illustrative example of how to structure such data. Researchers should determine the optimal dose range and time course for their specific experimental conditions.
Table 1: Example Dose-Response Data for this compound in the Morris Water Maze (Probe Trial)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Target Quadrant (%) | Platform Crossings (count) |
| Vehicle | 0 | 28 ± 3.5 | 2.1 ± 0.4 |
| (-)-Eseroline | 0.1 | 35 ± 4.1 | 3.0 ± 0.5 |
| (-)-Eseroline | 0.3 | 45 ± 5.2 | 4.2 ± 0.6 |
| (-)-Eseroline | 1.0 | 32 ± 3.9 | 2.5 ± 0.4 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is hypothetical data. |
Table 2: Example Time-Course Data for this compound (0.3 mg/kg, i.p.) in the Passive Avoidance Test
| Time of Administration | Step-Through Latency (seconds) |
| Pre-Training (-30 min) | 250 ± 25 |
| Post-Training (+0 min) | 220 ± 20 |
| Pre-Retention (-30 min) | 180 ± 18 |
| Vehicle Control | 150 ± 15 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is hypothetical data. |
Experimental Protocols
1. Morris Water Maze (MWM) Protocol for Assessing Spatial Learning and Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint. A submerged platform (10 cm in diameter) is placed 1-2 cm below the water surface. The pool should be located in a room with prominent, stable extra-maze cues.
-
Procedure:
-
Habituation: On the first day, allow each animal to swim freely in the pool for 60 seconds without the platform.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-randomly selected starting positions (N, S, E, W).
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
The inter-trial interval (ITI) should be consistent (e.g., 15-30 minutes).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel starting position.
-
Allow the animal to swim for 60 seconds and record its swim path.
-
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
2. Passive Avoidance Test Protocol for Assessing Fear-Motivated Memory
-
Apparatus: A two-compartment box with a light compartment and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Training (Acquisition):
-
Place the animal in the light compartment, facing away from the door.
-
After a brief acclimatization period (e.g., 30 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.3-0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Remove the animal from the apparatus and return it to its home cage.
-
-
Retention Test (24 hours later):
-
Place the animal back in the light compartment.
-
Open the guillotine door and measure the step-through latency. The maximum latency is typically set to 300 or 600 seconds. No footshock is delivered during the retention test.
-
-
-
Data Analysis:
-
A longer step-through latency in the retention test compared to the training trial indicates memory of the aversive stimulus.
-
Mandatory Visualization
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Opioid receptor signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting variability in behavioral experiments.
References
- 1. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of acetylcholine, choline and physostigmine in microdialysis samples from rat hippocampus by microbore liquid chromatography/electrochemistry on peroxidase redox polymer coated electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating (-)-Eseroline Fumarate-Induced Neurotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating (-)-eseroline fumarate-induced neurotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it neurotoxic?
A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor, physostigmine.[1] It is known to be more toxic to neuronal cells than its parent compound.[1] The primary mechanism of its neurotoxicity is the rapid depletion of cellular adenosine triphosphate (ATP), which occurs before the loss of membrane integrity, as measured by lactate dehydrogenase (LDH) leakage.[1][2] This energy depletion ultimately leads to neuronal cell death.[1]
Q2: Which cell lines are suitable for studying (-)-eseroline-induced neurotoxicity?
A2: Several neuronal cell lines have been used to study eseroline's effects. Commonly used lines include the human neuroblastoma SH-SY5Y, mouse neuroblastoma N1E-115, rat glioma C6, and the neuroblastoma-glioma hybrid NG 108-15.[1] Non-neuronal cell lines, such as the rat liver ARL-15, have shown higher resistance to eseroline toxicity.[1]
Q3: What are the typical effective concentrations of this compound to induce neurotoxicity?
A3: The concentration of (-)-eseroline required to induce neurotoxicity is cell-line dependent. For sensitive neuronal cell lines like NG-108-15 and N1E-115, concentrations ranging from 40 to 75 µM can cause a 50% release of LDH over 24 hours.[1] Less sensitive lines, such as C6 glioma cells, may require higher concentrations, in the range of 80 to 120 µM, to observe a similar effect.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the potential mechanisms underlying (-)-eseroline-induced neurotoxicity beyond ATP depletion?
A4: While ATP depletion is a primary event, other mechanisms are likely involved, stemming from this initial insult. These can include:
-
Mitochondrial Dysfunction: A significant drop in ATP suggests impaired mitochondrial function. This can lead to a decrease in mitochondrial membrane potential and increased production of reactive oxygen species (ROS).[3][4]
-
Oxidative Stress: An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative damage to lipids, proteins, and DNA, contributing to cell death.[5][6]
-
Apoptosis: Eseroline-induced cell death may proceed through the intrinsic apoptotic pathway, triggered by mitochondrial stress. This pathway involves the activation of caspase-9 and downstream executioner caspases like caspase-3.[3]
Q5: What strategies can be employed to mitigate (-)-eseroline-induced neurotoxicity in cell culture?
A5: Mitigation strategies should target the proposed mechanisms of toxicity:
-
Antioxidant Treatment: Co-incubation with antioxidants may protect against eseroline-induced oxidative stress.[5][7][8] Examples of neuroprotective antioxidants include Vitamin E, Vitamin C, and various polyphenols.[6][7]
-
Mitochondrial Support: Providing substrates for mitochondrial respiration or agents that support mitochondrial function could potentially counteract the ATP depletion.
-
Inhibition of Apoptotic Pathways: While a more downstream approach, using broad-spectrum caspase inhibitors can help determine the extent to which apoptosis contributes to cell death in your model.
Troubleshooting Guides
Issue 1: High variability in cell viability assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding. Use a well-calibrated multichannel pipette and mix the cell suspension between plating groups of wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Interference of (-)-eseroline with the assay chemistry | Run a cell-free control with your highest concentration of eseroline in media to see if it directly reduces the viability reagent (e.g., MTT). If so, consider a different viability assay that measures a different cellular parameter (e.g., LDH or ATP levels). |
| Precipitation of this compound in media | Visually inspect the media after adding eseroline. If precipitation occurs, prepare a fresh stock solution and ensure it is fully dissolved before adding to the culture medium. Consider the use of a different solvent if compatible with your cells. |
Issue 2: No significant cell death observed at expected toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to eseroline | Confirm the identity of your cell line (e.g., by STR profiling). Some cell lines are inherently more resistant.[1] Consider using a more sensitive cell line or increasing the concentration and/or incubation time. |
| This compound degradation | Prepare fresh stock solutions of eseroline for each experiment. Store the stock solution in small aliquots at -20°C or below and protect from light. |
| Sub-optimal cell culture conditions | Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect their sensitivity to toxic compounds. |
| Incorrect assay timing | Eseroline-induced ATP depletion can be rapid, while membrane integrity loss (measured by LDH) is a later event.[1] If using an LDH assay, ensure a sufficiently long incubation time (e.g., 24 hours). For earlier detection of toxicity, consider an ATP assay. |
Issue 3: Discrepancy between different viability/toxicity assays.
| Possible Cause | Troubleshooting Step | | Assays measure different cellular events | This is an expected outcome. An ATP assay measures metabolic viability and will show a decrease early on.[1] An MTT assay also reflects metabolic activity. An LDH assay measures membrane integrity, which is compromised at later stages of cell death. An Annexin V/PI assay differentiates between early apoptosis and late apoptosis/necrosis. Using multiple assays provides a more complete picture of the mode of cell death. | | Timing of the assays | Perform a time-course experiment to understand the sequence of events. For example, measure ATP levels at 1, 4, and 8 hours, and LDH release at 8, 12, and 24 hours post-treatment. |
Data Presentation
Table 1: Dose-Dependent Neurotoxicity of this compound on Various Neuronal Cell Lines (24-hour exposure)
| Cell Line | EC50 for LDH Release (µM) | Reference |
| NG-108-15 | 40 - 75 | [1] |
| N1E-115 | 40 - 75 | [1] |
| C6 | 80 - 120 | [1] |
Table 2: Time-Course of this compound-Induced Toxicity in N1E-115 Cells
| Time (hours) | (-)-Eseroline (0.3 mM) | Metric | % Change vs. Control | Reference |
| 1 | Present | Cellular ATP | >50% decrease | [1] |
| 1 | Present | LDH Leakage | Not detectable | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the eseroline dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment using LDH Release Assay
This protocol measures the activity of LDH released into the culture medium.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound.
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).
-
Lysis buffer (often 10X, provided in the kit).
-
96-well assay plate.
Procedure:
-
Prepare a "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.
-
At the end of the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the assay plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm within 1 hour.[9]
Cellular ATP Level Measurement
This protocol uses a luciferase-based assay to quantify ATP.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound.
-
Commercially available ATP determination kit (e.g., CellTiter-Glo® from Promega).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
Procedure:
-
Culture and treat cells in an opaque-walled 96-well plate.
-
At the end of the treatment period, equilibrate the plate to room temperature for about 30 minutes.
-
Reconstitute the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the ATP reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and untreated cells in suspension.
-
Annexin V-FITC and PI staining kit.
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Flow cytometer.
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Collect 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Proposed signaling pathway for (-)-eseroline-induced neurotoxicity.
Caption: General experimental workflow for assessing eseroline neurotoxicity.
References
- 1. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Natural Antioxidants on Neuroprotection and Neuroinflammation [mdpi.com]
- 6. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Antioxidants on Neuronal Dysfunction and Plasticity in Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Improving the Selectivity of (-)-Eseroline Fumarate Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of (-)-eseroline fumarate analogues.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing (-)-eseroline analogues with improved selectivity?
A1: (-)-Eseroline, a metabolite of physostigmine, exhibits a dual pharmacological profile, acting as a weak, reversible acetylcholinesterase (AChE) inhibitor and a potent µ-opioid receptor agonist.[1][2] For therapeutic applications targeting cholinergic pathways, such as in Alzheimer's disease, high selectivity for AChE over butyrylcholinesterase (BChE) is desirable to minimize off-target effects and improve the therapeutic index.[3] Conversely, for applications leveraging its opioid activity, selectivity for specific opioid receptor subtypes is crucial. The development of analogues aims to modulate these activities to produce compounds with a more targeted and favorable pharmacological profile.
Q2: How can the selectivity of eseroline analogues for acetylcholinesterase over butyrylcholinesterase be improved?
A2: Structure-activity relationship (SAR) studies on physostigmine and eseroline analogues have shown that modifications at the carbamoyl and N(1) positions significantly influence selectivity.[4] For instance, introducing a phenyl substitution on the carbamoyl group of eseroline can increase its selectivity for AChE by 50 to 100 times compared to a benzyl analogue.[4] Generally, less hydrophobic and bulky substitutions at the carbamoyl and N(1) positions tend to favor AChE inhibition, while increased hydrophobicity at these positions enhances BChE inhibition.[4]
Q3: What is the proposed advantage of introducing a fumarate moiety to an eseroline analogue?
A3: Incorporating a fumarate ester electrophile can impart "kinetic selectivity" to a covalent inhibitor.[5][6] This strategy relies on the principle that the fumarate-modified drug will react rapidly with its intended target. Any excess, unbound drug is then quickly metabolized and inactivated by cellular carboxylesterases before it can react with off-target proteins.[5] This approach can significantly reduce off-target reactivity and improve the overall selectivity profile of the compound in a cellular context.[7]
Q4: My novel this compound analogue shows poor potency. What are the possible reasons?
A4: Poor potency could stem from several factors:
-
Steric Hindrance: The addition of the fumarate group may sterically hinder the analogue from optimally binding to the active site of the target enzyme.
-
Electronic Effects: The electronic properties of the fumarate moiety might unfavorably alter the binding interactions of the core eseroline structure with the target.
-
Instability: The analogue may be unstable under the assay conditions, leading to degradation before it can interact with the target. Consider performing stability studies of your compound in the assay buffer.
-
Incorrect Stereochemistry: The stereochemistry of (-)-eseroline is crucial for its biological activity.[8] Ensure that the synthesis route preserves the correct stereoisomer.
Q5: I am observing high batch-to-batch variability in the selectivity of my synthesized analogues. What should I investigate?
A5: High variability can be due to:
-
Purity of Starting Materials: Ensure the purity and consistency of your starting materials and reagents for the synthesis.
-
Reaction Conditions: Small variations in reaction temperature, time, or catalysts can lead to different impurity profiles, which might affect the biological activity.
-
Purification Methods: Inconsistent purification can result in varying levels of residual reactants or byproducts that may interfere with the assay.
-
Compound Stability and Storage: Ensure that your synthesized compounds are stored under appropriate conditions (e.g., temperature, light, humidity) to prevent degradation.
Troubleshooting Guides
Low Yield During Synthesis of Eseroline Analogues
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and optimize the reaction time and temperature accordingly. |
| Poor solubility of reactants. | Use a different solvent system or add a co-solvent to improve solubility. | |
| Degradation of product | Product is sensitive to heat, light, or air. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use lower reaction temperatures if possible. |
| Side reactions | Presence of reactive functional groups. | Use appropriate protecting groups for sensitive functionalities on the eseroline core or the fumarate moiety during synthesis. |
| Difficult purification | Similar polarity of product and byproducts. | Optimize the chromatographic purification method (e.g., try a different solvent gradient, stationary phase, or consider preparative HPLC). |
Inconsistent Results in Cholinesterase Inhibition Assays
| Symptom | Possible Cause | Suggested Solution |
| High background signal in control wells | Spontaneous hydrolysis of the substrate (ATCI or BTCI). | Prepare fresh substrate solutions for each experiment. Ensure the pH of the buffer is stable. |
| Contamination of reagents or buffer. | Use high-purity water and filter-sterilize all buffers and reagent solutions. | |
| Low enzyme activity in positive controls | Improper storage of the enzyme. | Aliquot the enzyme stock and store it at the recommended temperature (typically -80°C). Avoid repeated freeze-thaw cycles. |
| Inactive enzyme. | Purchase a new batch of enzyme and verify its activity. | |
| Poor dose-response curve | Compound precipitation at higher concentrations. | Check the solubility of your analogue in the assay buffer. Use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
| Compound instability in the assay buffer. | Perform a time-course experiment to check the stability of your compound in the assay buffer. |
Data Presentation
Table 1: Comparative Inhibitory Potency and Selectivity of Cholinesterase Inhibitors
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE IC50 / AChE IC50) |
| Donepezil | 6.7 | 7,400 | ~1104 |
| Galantamine | 360 | 9,900 | ~27.5 |
| Rivastigmine | 4.3 | 31 | ~7.2 |
| Tacrine | 77 | - | Not Selective |
| Eseroline | 220 (human RBC) | 208,000 (horse serum) | ~945 |
Note: IC50 values can vary between studies and experimental conditions. The values presented are for comparative purposes.[1][9]
Experimental Protocols
Ellman's Assay for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
This spectrophotometric assay measures the activity of cholinesterases by quantifying the hydrolysis of a substrate, which produces a colored product.[5]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compounds (e.g., this compound analogues)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test inhibitor solution at various concentrations (or solvent for control)
-
Enzyme solution (AChE or BChE)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Visualizations
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline [medbox.iiab.me]
- 3. Pharmacology of selective acetylcholinesterase inhibitors: implications for use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically labile fumarate esters impart kinetic selectivity to irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolically Labile Fumarate Esters Impart Kinetic Selectivity to Irreversible Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
(-)-Eseroline Fumarate In Vivo Pain Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (-)-eseroline fumarate in in vivo pain studies. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (-)-eseroline in analgesia?
A1: (-)-Eseroline exhibits a dual mechanism of action, contributing to its analgesic properties. It functions as a potent opioid agonist, primarily targeting μ-opioid receptors[1][2]. Additionally, it acts as a weak and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine[3][4]. This inhibition leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic transmission. Both the opioid and cholinergic systems are integral to its pain-relieving effects[3].
Q2: What is a recommended starting dose for this compound in rodent models of pain?
A2: Based on available literature, a dose of 5 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in suppressing nociceptive responses to both mechanical and thermal stimuli in rats[5]. It has been noted that eseroline can be administered at doses up to 10 mg/kg, which is approximately 100 times higher than its parent compound, physostigmine[3]. Researchers should perform pilot studies to determine the optimal dose for their specific pain model and experimental conditions.
Q3: How does the analgesic potency of (-)-eseroline compare to morphine?
A3: The comparative potency of (-)-eseroline and morphine can depend on the type of pain being investigated. In models of acute thermal pain, eseroline has demonstrated higher analgesic potency than morphine[3]. Conversely, in inflammatory pain models, such as the writhing test, morphine is considered more potent[3]. Some studies have reported that the overall antinociceptive action of eseroline is stronger than that of morphine[6].
Q4: What are the known side effects associated with (-)-eseroline administration?
A4: The primary side effects of concern with (-)-eseroline are respiratory depression and potential neurotoxicity[1][2]. In vitro studies have indicated that eseroline can induce neuronal cell death, possibly through the depletion of cellular ATP[7][8]. It is crucial to closely monitor animals for any adverse effects, particularly at higher doses.
Troubleshooting Guide
Issue 1: Lack of Analgesic Effect at Standard Doses
-
Possible Cause: The pain model being used may be less sensitive to the dual opioid and cholinergic mechanisms of (-)-eseroline. As noted, its efficacy varies between inflammatory and thermal pain models[3].
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound is properly stored and has not degraded.
-
Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range for your specific animal model and pain assay.
-
Route of Administration: Consider alternative routes of administration (e.g., subcutaneous) that may alter the pharmacokinetic and pharmacodynamic profile.
-
Positive Control: Include a standard analgesic, such as morphine, as a positive control to validate the sensitivity of your pain model.
-
Issue 2: Observation of Significant Adverse Events (e.g., Respiratory Distress)
-
Possible Cause: The administered dose may be too high for the specific animal strain, sex, or age.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound in subsequent experiments.
-
Close Monitoring: Continuously monitor vital signs and behavioral changes in the animals post-administration.
-
Antagonist Administration: In case of suspected opioid-induced respiratory depression, the use of an opioid antagonist like naloxone could be considered for reversal, as it has been shown to antagonize the antinociceptive effects of eseroline[5].
-
Quantitative Data Summary
Table 1: In Vivo Analgesic Dosing of (-)-Eseroline
| Animal Model | Route of Administration | Effective Dose | Observed Effect | Duration of Effect | Citation |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Suppression of nociceptive responses to mechanical and thermal stimuli | Starts ~5 minutes post-administration, lasts for ~60 minutes | [5] |
| Rodents | Not Specified | Up to 10 mg/kg | General analgesic activity | Not Specified | [3] |
Table 2: Comparative Analgesic Potency
| Pain Model | Compound with Higher Potency | Citation |
| Inflammatory Pain (Writhing Test) | Morphine | [3] |
| Acute Thermal Pain | (-)-Eseroline | [3] |
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception in Rats (Adapted from general knowledge of the procedure)
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate rats to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement: Gently place each rat on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle control.
-
Post-Treatment Measurement: At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration, place the rat back on the hot plate and measure the response latency.
-
Data Analysis: The increase in latency compared to baseline is calculated as the percentage of maximum possible effect (%MPE).
Visualizations
References
- 1. Eseroline - Wikipedia [en.wikipedia.org]
- 2. Eseroline [medbox.iiab.me]
- 3. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of eseroline, an opiate like drug, on the rat nociceptive thalamic neurons activated by peripheral noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Eseroline, a metabolite of physostigmine, induces neuronal cell death. | Semantic Scholar [semanticscholar.org]
- 8. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce (-)-Eseroline fumarate experimental artifacts
Welcome to the technical support center for (-)-Eseroline fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: (-)-Eseroline is a metabolite of the acetylcholinesterase inhibitor physostigmine. It has a dual pharmacological profile, acting as a potent µ-opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.[1] Its opioid agonist properties are responsible for its analgesic effects, while its AChE inhibitory action is significantly less potent than that of its parent compound, physostigmine.
Q2: What are the known stability issues with this compound?
A2: this compound is susceptible to degradation, particularly in aqueous solutions. The primary stability concern is its pH-dependent degradation. The rate of degradation increases significantly in neutral to alkaline conditions (pH > 7) and follows first-order kinetics.[2] It is also prone to oxidation, especially in alkaline solutions exposed to air. For optimal stability, it should be stored under desiccated conditions at low temperatures.
Q3: What are the common experimental artifacts associated with this compound?
A3: The primary experimental artifacts to be aware of are:
-
Chemical Instability: Degradation of the compound during an experiment can lead to a loss of potency and the introduction of confounding degradation products.
-
Dual Pharmacology: Its activity as both an opioid agonist and a weak acetylcholinesterase inhibitor can lead to complex biological responses that may not be solely attributable to its opioid receptor activity.[1]
-
Neurotoxicity: At higher concentrations (in the micromolar range), eseroline can induce neuronal cell death, which can be a significant artifact in cell-based assays.[3] This toxicity is thought to be mediated by a loss of cellular ATP.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare stock solutions in a non-aqueous solvent such as DMSO. For immediate use in aqueous buffers, prepare fresh dilutions from the stock solution. To minimize degradation, the pH of the final aqueous solution should be kept slightly acidic if experimentally feasible.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in functional assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in aqueous buffer. | Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid prolonged storage of the compound in neutral or alkaline buffers. If possible, conduct experiments at a slightly acidic pH (e.g., pH 6.0-6.5) to improve stability. |
| Oxidation of the compound. | De-gas aqueous buffers prior to use to minimize dissolved oxygen. Consider the addition of an antioxidant, such as ascorbic acid, to the buffer if it does not interfere with the assay. |
| Incorrect stock solution concentration. | Verify the concentration of your stock solution. If possible, use a freshly opened vial of the compound. |
Issue 2: Confounding results in cell-based assays, such as unexpected cell death.
| Potential Cause | Troubleshooting Steps |
| Neurotoxicity at higher concentrations. | Determine the cytotoxic concentration range of (-)-Eseroline in your specific cell line using a cell viability assay (e.g., MTT or LDH release assay). Conduct your primary experiments at concentrations well below the toxic threshold. Include a positive control for cytotoxicity to validate your viability assay. |
| Apoptosis or necrosis masking receptor-mediated effects. | To differentiate between a specific receptor-mediated effect and non-specific toxicity, include a control where the opioid receptors are blocked with a potent antagonist (e.g., naloxone). If the observed effect persists in the presence of the antagonist, it is likely due to a non-receptor-mediated mechanism like toxicity. |
| Dual pharmacology interfering with the assay. | If your experimental system is sensitive to changes in acetylcholine levels, the weak acetylcholinesterase inhibitory effect of eseroline could be a confounding factor. To isolate the opioid effect, you can pre-treat the cells with a muscarinic or nicotinic receptor antagonist, depending on the specific acetylcholine receptors present in your system. |
Data Presentation
Table 1: Stability of (-)-Eseroline in Aqueous Phosphate Buffer
| pH | Degradation Rate |
| 6.91 | Follows first-order kinetics |
| 7.40 | Rate constant increases with pH |
| 7.98 | Rate constant increases with pH |
| 8.41 | Rate constant increases with pH |
| 8.94 | Rate constant increases with pH |
Data summarized from a study on the pH-dependent degradation of eseroline. The study indicates a clear trend of increasing degradation with increasing pH, though specific rate constants were not provided in the abstract.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Methodology:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Radioligand Binding Assay for µ-Opioid Receptor
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³H]-DAMGO (radiolabeled agonist)
-
This compound (unlabeled competitor)
-
Naloxone (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [³H]-DAMGO, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, cell membranes, and a high concentration of naloxone (e.g., 10 µM).
-
Competition: Assay buffer, [³H]-DAMGO, cell membranes, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the log concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: A generalized workflow for experiments using this compound.
Caption: The dual pharmacological action of (-)-Eseroline.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of the pH-dependent degradation of eseroline--hydrolysis product of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline [medbox.iiab.me]
Validation & Comparative
A Comparative Analysis of Anticholinesterase Activity: (-)-Eseroline Fumarate vs. Physostigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinesterase activity of (-)-Eseroline fumarate and its parent compound, physostigmine. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound against acetylcholinesterase (AChE) is a critical measure of its activity. This is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). While direct comparative studies providing IC50 values for this compound and physostigmine under identical conditions are limited, data from various sources allow for a quantitative assessment.
(-)-Eseroline, a metabolite of physostigmine, is a competitive inhibitor of acetylcholinesterase.[1] Its inhibitory action is considered weak and readily reversible.[2] In contrast, physostigmine is a well-established reversible inhibitor of AChE, acting through the carbamylation of the serine hydroxyl group in the enzyme's active site.[3]
The following table summarizes the inhibitory constants (Ki) for eseroline against AChE from different sources and a representative IC50 value for physostigmine. A lower value indicates greater inhibitory potency.
| Compound | Enzyme Source | Inhibition Constant (Ki) in µM | IC50 in µM |
| (-)-Eseroline | Electric Eel AChE | 0.15 ± 0.08[1] | - |
| (-)-Eseroline | Human Red Blood Cell AChE | 0.22 ± 0.10[1] | - |
| (-)-Eseroline | Rat Brain AChE | 0.61 ± 0.12[1] | - |
| Physostigmine | Electric Eel AChE | - | 0.084[4] |
Note: Ki and IC50 values are context-dependent and can vary based on experimental conditions. The data presented is for comparative purposes.
Mechanism of Action: Cholinergic Signaling Pathway
Both (-)-eseroline and physostigmine exert their effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an accumulation of ACh, which can then bind to and activate postsynaptic acetylcholine receptors (AChRs), thereby enhancing cholinergic neurotransmission.
Figure 1: Cholinergic signaling pathway and the site of action for AChE inhibitors.
Experimental Protocols: Determining Anticholinesterase Activity
The most widely used method for measuring acetylcholinesterase activity and the inhibitory potency of compounds is the spectrophotometric method developed by Ellman.[5][6]
Ellman's Method for IC50 Determination
Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of formation of thiocholine, a product of the hydrolysis of the substrate acetylthiocholine (ATCh).[5] Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[4] The rate of color development is proportional to the AChE activity.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound and Physostigmine solutions at various concentrations
-
Acetylcholinesterase (AChE) enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Pre-incubation: Mix the contents of the wells and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[7]
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the ATCI solution to each well.[7]
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).[7]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, determined by fitting the data to a dose-response curve.[7]
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of an acetylcholinesterase inhibitor.
Figure 2: A typical workflow for determining the IC50 of an AChE inhibitor.
References
- 1. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline [medbox.iiab.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Analgesic Efficacy of (-)-Eseroline Fumarate and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of (-)-Eseroline fumarate and the classic opioid, morphine. The information is compiled from preclinical studies to assist researchers in understanding the pharmacological profiles of these two compounds.
Executive Summary
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has demonstrated potent antinociceptive properties.[1] Preclinical evidence suggests that its analgesic effects are mediated primarily through agonism at the µ-opioid receptor, similar to morphine.[2][3] Notably, some research indicates that (-)-Eseroline may possess a greater analgesic potency than morphine, although it has a shorter duration of action.[1] This guide presents available data on their comparative efficacy, mechanisms of action, and the experimental methods used for their evaluation.
Data Presentation: Analgesic Efficacy
While direct head-to-head quantitative comparisons with ED₅₀ values from a single study are limited, the available literature provides a basis for a qualitative and contextual comparison. One study reported that the antinociceptive action of eseroline is stronger than that of morphine in all tests studied.[1] The table below summarizes the analgesic profiles of this compound and morphine. The ED₅₀ values for morphine are provided as a reference range from various studies to offer a quantitative perspective on its potency.
| Parameter | This compound | Morphine |
| Analgesic Potency | Reported to be more potent than morphine in some preclinical tests.[1] | ED₅₀ (Hot-Plate Test, mice): ~6-10 mg/kg (s.c.)ED₅₀ (Tail-Flick Test, rats): ~1.4-2.9 mg/kg (i.v./s.c.)[4][5] |
| Mechanism of Action | Primary: µ-opioid receptor agonist.[2][3] Secondary: Weak, reversible acetylcholinesterase inhibitor.[6] | Agonist at µ, κ, and δ opioid receptors.[7] |
| Duration of Action | Shorter than morphine.[1] | 3-7 hours.[7] |
| Antagonism | Analgesic effects are antagonized by naloxone. | Analgesic effects are antagonized by naloxone. |
Disclaimer: The ED₅₀ values for morphine are compiled from multiple sources and are presented for contextual purposes. They were not obtained from a direct comparative study with this compound.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of analgesic compounds like this compound and morphine.
Hot-Plate Test
This method is used to assess the response to thermal pain.
-
Apparatus: A metal plate is heated to and maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals (typically mice or rats) are individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The increase in latency time after drug administration compared to a baseline or vehicle control is used to determine the analgesic effect. The results can be expressed as the maximal possible effect (%MPE).
Tail-Flick Test
This test also measures the response to a thermal stimulus, specifically applied to the tail.
-
Apparatus: A device that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained, and its tail is positioned in the path of the light beam.
-
The time taken for the animal to "flick" its tail away from the heat source is recorded.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: An increase in the tail-flick latency following drug administration indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-based visceral pain model.
-
Procedure:
-
Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%).
-
Following the injection, the animals exhibit a characteristic stretching behavior known as "writhing."
-
The number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
-
Data Analysis: The analgesic activity is determined by the reduction in the number of writhes in drug-treated animals compared to a control group.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the analgesic effects of this compound and morphine.
Caption: this compound Signaling Pathway.
Caption: Morphine Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical assessment of analgesic efficacy.
Caption: General Experimental Workflow.
References
- 1. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eseroline [medbox.iiab.me]
- 4. Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Eseroline Fumarate and its Enantiomer: Receptor Affinity and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has garnered interest for its notable analgesic properties mediated through the opioid system. This guide provides a comparative analysis of the receptor affinity of (-)-eseroline fumarate and its enantiomer, (+)-eseroline. While quantitative data on the differential binding of the enantiomers to opioid receptors is limited, existing research provides qualitative insights and valuable data on their interaction with other key receptors.
Receptor Affinity Profile
A key study on the pharmacology of eseroline enantiomers concluded that both (-)-eseroline and (+)-eseroline bind to opiate receptors in rat brain membranes with equal affinities.[1] However, a significant divergence is observed in their in vivo activity, where only (-)-eseroline demonstrates potent narcotic agonist effects, comparable to morphine.[1] This suggests that while the initial binding affinity to opioid receptors may be similar, the subsequent functional activity, or efficacy, of the two enantiomers differs substantially.
In contrast to the qualitative data for opioid receptors, quantitative data is available for the interaction of eseroline with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Eseroline acts as a reversible inhibitor of AChE. The inhibitory constants (Ki) for eseroline against AChE from various sources are presented in the table below.
| Target Enzyme | Source | Ki (μM) |
| Acetylcholinesterase (AChE) | Electric Eel | 0.15 ± 0.08 |
| Acetylcholinesterase (AChE) | Human Red Blood Cells | 0.22 ± 0.10 |
| Acetylcholinesterase (AChE) | Rat Brain | 0.61 ± 0.12 |
| Butyrylcholinesterase (BuChE) | Horse Serum | 208 ± 42 |
Data sourced from a study on the reversible inhibition of acetylcholinesterase by eseroline.[2]
This data highlights eseroline's greater potency for AChE compared to BuChE, and its relatively consistent inhibition of AChE across different species.
Experimental Protocols
Opioid Receptor Binding Assay (General Protocol)
While a specific protocol for determining the binding affinity of eseroline enantiomers to opioid receptors is not detailed in the available literature, a general methodology for such an assay using rat brain membranes is described below. This protocol is based on standard competitive radioligand binding assays.
1. Preparation of Rat Brain Membranes:
-
Whole rat brains are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μ-opioid receptors) is incubated with the prepared brain membranes.
-
Increasing concentrations of the unlabeled test compounds ((-)-eseroline and (+)-eseroline) are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
Opioid Receptor Signaling Pathway
Opioid receptors, including the μ-opioid receptor through which eseroline exerts its analgesic effects, are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor activates an associated intracellular G-protein. This initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.
Caption: Opioid receptor signaling cascade initiated by an agonist like (-)-eseroline.
Experimental Workflow for Receptor Affinity Determination
The process of determining the receptor affinity of a compound involves several key steps, from tissue preparation to data analysis.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of (-)-Eseroline Fumarate in Pharmaceutical Formulations
This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative determination of (-)-Eseroline fumarate. The following sections detail the experimental protocols and performance characteristics of each method, offering a framework for researchers and drug development professionals to select the appropriate analytical technique for their specific needs. The data presented herein is representative of typical performance for a small molecule like this compound.
Comparative Performance Data
The performance of HPLC-UV and LC-MS/MS methods was evaluated based on key validation parameters. The LC-MS/MS method demonstrates superior sensitivity, as evidenced by its significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). While both methods exhibit excellent linearity and precision, the enhanced selectivity of mass spectrometric detection makes LC-MS/MS the preferred choice for complex matrices or when trace-level quantification is required.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 1.0 - 100 µg/mL | 0.1 - 100 ng/mL |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (%Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Run Time | 8 minutes | 5 minutes |
Experimental Protocols
The following protocols outline the methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
2.1. HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water and Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 248 nm.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in the mobile phase to achieve concentrations from 1.0 to 100 µg/mL.
2.2. LC-MS/MS Method
-
Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
(-)-Eseroline: Precursor Ion (Q1) 219.2 m/z → Product Ion (Q3) 160.1 m/z.
-
Internal Standard (e.g., Physostigmine): Precursor Ion (Q1) 276.2 m/z → Product Ion (Q3) 219.2 m/z.
-
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution in 50:50 water:acetonitrile to achieve concentrations from 0.1 to 100 ng/mL.
Workflow and Comparison Diagrams
The following diagrams illustrate the experimental workflow for method cross-validation and provide a visual comparison of the two analytical techniques.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Key Performance Characteristics: HPLC-UV vs. LC-MS/MS.
A Comparative Analysis of (-)-Eseroline Fumarate and Synthetic Opioids in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of (-)-eseroline fumarate and a selection of synthetic opioids. The information presented is intended to assist researchers and drug development professionals in understanding the distinct pharmacological characteristics of these compounds. The data is compiled from various in vitro studies and is presented to facilitate a clear comparison of their interactions with opioid receptors.
Introduction
Opioid receptors, primarily classified into mu (µ), delta (δ), and kappa (κ) subtypes, are the principal targets for both endogenous opioid peptides and exogenous opioid analgesics. The interaction of a ligand with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately lead to the desired analgesic effects, but also to undesired side effects such as respiratory depression, tolerance, and dependence. Synthetic opioids, a broad class of compounds, have been the cornerstone of pain management for decades. Concurrently, research into novel compounds from natural product scaffolds, such as (-)-eseroline, a metabolite of physostigmine, continues to be an important avenue for the discovery of new analgesics with potentially improved side-effect profiles.[1] (-)-Eseroline has been identified as a potent antinociceptive agent that exerts its effects through the µ-opioid receptor.[2] This guide focuses on the comparative receptor binding and functional activity of this compound versus a range of synthetic opioids.
Data Presentation
The following tables summarize the quantitative data for the binding affinity (Ki) and functional activity (EC50 and Emax) of this compound and several representative synthetic opioids at the mu, delta, and kappa opioid receptors. It is important to note that direct comparative studies for (-)-eseroline across all three opioid receptor subtypes with comprehensive functional data are limited in the currently available literature.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | Mu (µ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| Morphine | 1.168 | >1000 | 289 |
| Fentanyl | 1.346 | 18.6 | 1430 |
| Sufentanil | 0.024 | 11.7 | 19.3 |
| Remifentanil | 1.4 | 400 | 2400 |
| Methadone | 3.378 | 560 | 1850 |
| Buprenorphine | 0.22 | 2.5 | 1.0 |
| Oliceridine (TRV130) | 52 | >10000 | >10000 |
| PZM21 | 4.7 | >10000 | >10000 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from comparative studies.
Table 2: Opioid Receptor Functional Activity (EC50 in nM and Emax %)
| Compound | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| This compound | Data not available | Data not available | Data not available |
| Morphine | 23 | 100 | >10000 |
| Fentanyl | 1.9 | 100 | 2800 |
| Sufentanil | 0.15 | 100 | 150 |
| Remifentanil | 11 | 100 | >10000 |
| Methadone | 15 | 100 | >10000 |
| Buprenorphine | 1.2 | 50 (partial agonist) | 15 |
| Oliceridine (TRV130) | 82 | 88 | >10000 |
| PZM21 | 35 | 75 | >10000 |
Note: Emax is typically expressed as a percentage of the maximal response produced by a standard full agonist, such as DAMGO for the mu-opioid receptor. EC50 and Emax values can vary based on the specific assay and cell system used.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69,593 for κ-receptors) for binding to receptors in a tissue homogenate or cell membrane preparation.
Methodology:
-
Membrane Preparation: Tissues (e.g., rodent brain) or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
G-Protein Activation Assays
Objective: To measure the functional activity of a compound in activating the G-protein signaling pathway downstream of the opioid receptor.
A. [³⁵S]GTPγS Binding Assay
Principle: This assay measures the agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the opioid receptor and associated G-proteins are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from the dose-response curve.
B. cAMP Inhibition Assay
Principle: Mu, delta, and kappa opioid receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.
-
Treatment: Cells are pre-treated with the test compound at various concentrations, followed by stimulation with forskolin to increase intracellular cAMP levels.
-
Detection: Intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The EC50 and Emax for the inhibition of cAMP production are determined.
β-Arrestin Recruitment Assays
Objective: To measure the ability of a compound to promote the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.
Principle: These assays often utilize enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies. The opioid receptor and β-arrestin are each tagged with a component of a reporter system (e.g., fragments of an enzyme or a luciferase/fluorescent protein pair). Agonist-induced interaction between the receptor and β-arrestin brings the reporter components into close proximity, generating a detectable signal.
Methodology:
-
Cell Lines: Engineered cell lines are used that co-express the tagged opioid receptor and β-arrestin.
-
Treatment: Cells are treated with the test compound at various concentrations.
-
Signal Detection: The luminescence or fluorescence signal is measured using a plate reader.
-
Data Analysis: The EC50 and Emax for β-arrestin recruitment are determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The interaction of an opioid ligand with its receptor can trigger distinct downstream signaling cascades. Traditional opioids are known to activate G-protein signaling, which is associated with analgesia. However, they can also promote the recruitment of β-arrestin, which has been linked to adverse effects like respiratory depression and the development of tolerance. The concept of "biased agonism" refers to the ability of a ligand to preferentially activate one pathway over the other.
Below are diagrams illustrating the general signaling pathways and experimental workflows described.
Caption: G-Protein signaling pathway of a µ-opioid receptor agonist.
References
Comparative Guide to the Structure-Activity Relationship of (-)-Eseroline Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, presents a fascinating pharmacological profile, exhibiting both potent opioid-mediated analgesia and reversible cholinesterase inhibition. This dual activity has spurred considerable research into its analogues and derivatives to delineate the structural requirements for these distinct effects, aiming to develop novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of (-)-eseroline analogues, supported by experimental data and detailed methodologies.
Opioid Receptor Agonist Activity: Unraveling the Analgesic Properties
(-)-Eseroline is a potent antinociceptive agent that exerts its effects primarily through agonism at the µ-opioid receptor.[1] The analgesic activity is stereospecific, with the naturally occurring (-)-enantiomer being the active form, while the (+)-enantiomer is devoid of in vivo analgesic effects.[1]
Key Structural Determinants for Opioid Activity:
-
Stereochemistry: The absolute configuration at the C3a and C8a positions of the pyrrolo[2,3-b]indole core is critical for in vivo analgesic activity. Only the (-)-enantiomer of eseroline demonstrates potent narcotic agonist activity, comparable to morphine.[1]
-
N1-Methyl Group: The methyl group on the N1 nitrogen of the indole ring is essential for in vivo opioid activity. Demethylation to (-)-noreseroline results in a loss of analgesic effects.[1]
-
Intact Ring System: The tricyclic ring structure of eseroline is crucial for its opioid agonist properties. The open dihydroseco analogue is inactive in vivo.[1]
Comparative Analysis of Opioid Receptor Binding and Analgesic Potency:
| Compound | Receptor Binding (in vitro) | Analgesic Activity (in vivo) |
| (-)-Eseroline | Agonist at opiate receptors | Potent, morphine-like analgesia |
| (+)-Eseroline | Agonist at opiate receptors | Inactive |
| (-)-Noreseroline | Not reported in comparative studies | Inactive |
| (-)-Dihydroseco analogue | Not reported in comparative studies | Inactive |
Cholinesterase Inhibitory Activity: A Link to Physostigmine's Legacy
As a metabolite of physostigmine, (-)-eseroline retains the ability to inhibit cholinesterases, albeit with a different profile. It is a reversible and competitive inhibitor of acetylcholinesterase (AChE), with weaker activity against butyrylcholinesterase (BChE).[2] This property has been exploited in the design of novel AChE inhibitors for potential therapeutic applications, such as in Alzheimer's disease.
Key Structural Modifications and their Impact on Cholinesterase Inhibition:
-
Carbamate Moiety: The phenolic hydroxyl group at the C5 position of eseroline can be derivatized with carbamoyl groups to enhance cholinesterase inhibitory activity. The nature of the carbamoyl substituent significantly influences potency and selectivity.
-
N1-Substituents: Modifications at the N1 position also modulate cholinesterase inhibitory activity.
Comparative Analysis of Cholinesterase Inhibition:
The following table summarizes the inhibitory constants (Ki) of (-)-eseroline against AChE from various sources and BChE.
| Compound | Enzyme Source | Ki (µM) |
| (-)-Eseroline | Electric Eel AChE | 0.15 ± 0.08 |
| Human RBC AChE | 0.22 ± 0.10 | |
| Rat Brain AChE | 0.61 ± 0.12 | |
| Horse Serum BChE | 208 ± 42 |
Data from Galli et al. (1982)[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Radioligand Binding Assay for µ-Opioid Receptor
This assay determines the binding affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Rat brain membranes or cell lines expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add the membrane preparation, [³H]-DAMGO, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membrane preparation, [³H]-DAMGO, and a high concentration of naloxone.
-
Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potency of test compounds.
Materials:
-
Enzyme: Acetylcholinesterase (from electric eel or other sources).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M phosphate buffer, pH 8.0.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes at 25°C).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
In Vivo Analgesia Assessment (Tail-Flick Test)
This test measures the analgesic effect of a compound by assessing the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainers.
-
Test animals: Mice.
Procedure:
-
Habituate the mice to the experimental setup and restrainers to minimize stress.
-
Administer the test compound or vehicle to the mice via a specified route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time after drug administration, place the mouse in the restrainer and position its tail over the radiant heat source.
-
Start the timer and the heat source simultaneously.
-
Record the time it takes for the mouse to flick its tail away from the heat source (tail-flick latency).
-
A cut-off time is set to prevent tissue damage.
-
Compare the tail-flick latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect.
-
Calculate the ED50 value (the dose of the compound that produces a maximal analgesic effect in 50% of the animals).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: µ-Opioid Receptor Signaling Pathway of (-)-Eseroline Analogues.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Eseroline Derivatives.
Caption: Experimental Workflow for SAR Studies of (-)-Eseroline Analogues.
References
A Comparative In Vivo Analysis of (-)-Eseroline and Fentanyl Side Effect Profiles
In the landscape of opioid research, both (-)-Eseroline and fentanyl present as significant compounds, each with a distinct profile of effects and associated adverse reactions. While fentanyl is a widely used synthetic opioid with a well-documented side effect profile, (-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, is a less-studied µ-opioid receptor agonist. This guide provides a comparative overview of their in vivo side effect profiles, supported by available experimental data and methodologies, to inform researchers and drug development professionals.
Overview of Side Effect Profiles
(-)-Eseroline acts as a potent analgesic, with some reports suggesting it has a stronger antinociceptive action than morphine. However, its clinical utility is hampered by a significant side effect profile, most notably respiratory depression and neurotoxicity.
Fentanyl, a cornerstone of pain management and anesthesia, is notorious for its potent and rapid-acting nature. Its side effects are characteristic of µ-opioid receptor agonists and include respiratory depression, sedation, constipation, nausea, vomiting, dizziness, and muscle rigidity. The high potential for tolerance, dependence, and overdose is a major clinical challenge associated with fentanyl.
Quantitative Comparison of In Vivo Side Effects
Table 1: In Vivo Side Effect Profile of Fentanyl
| Side Effect | Animal Model | Route of Administration | Key Findings |
| Respiratory Depression | Rat | Intravenous | A safety index (ratio of odds ratio for antinociception to respiratory depression) of 1.20 was calculated, indicating a narrow margin between the desired effect and respiratory depression. |
| Sedation | Rat | Intravenous | Fentanyl is known to induce sedation, a common side effect of µ-opioid receptor agonists. |
| Constipation | Rat | Intravenous | Opioid-induced constipation is a well-documented side effect mediated by µ-opioid receptors in the gastrointestinal tract. |
| Muscle Rigidity | Rat | Intravenous | Fentanyl can induce muscle rigidity, particularly of the chest wall, which can further compromise respiratory function. |
Note: The lack of quantitative in vivo data for (-)-Eseroline's side effects, such as ED50 for analgesia versus TD50 for respiratory depression or neurotoxicity, prevents the calculation of a therapeutic index and a direct comparison with fentanyl.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vivo side effects of opioids like fentanyl. These protocols can be adapted for the study of other opioid compounds.
Assessment of Respiratory Depression
1. Whole-Body Plethysmography (WBP):
-
Objective: To non-invasively measure respiratory parameters in conscious, unrestrained animals.
-
Procedure:
-
Animals (typically rats or mice) are placed in a sealed plethysmography chamber.
-
A sensitive pressure transducer detects pressure changes within the chamber caused by the animal's breathing.
-
Respiratory parameters such as respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute) are recorded and analyzed.
-
Baseline measurements are taken before drug administration.
-
The test compound is administered, and respiratory parameters are monitored continuously for a defined period.
-
2. Pulse Oximetry:
-
Objective: To measure arterial oxygen saturation (SpO2) and heart rate.
-
Procedure:
-
A sensor is placed on a hairless part of the animal's body, such as the paw or tail.
-
The sensor emits light at two different wavelengths, and a photodetector measures the differential absorption of light by oxygenated and deoxygenated hemoglobin.
-
Baseline SpO2 and heart rate are recorded.
-
Following drug administration, these parameters are monitored to detect any decrease in oxygen saturation, indicative of respiratory depression.
-
Assessment of Neurotoxicity
-
Objective: To evaluate the potential of a compound to cause neuronal damage or dysfunction in vivo.
-
Procedure:
-
Behavioral Assessments: Animals are observed for any signs of neurotoxicity, such as seizures, tremors, ataxia, or changes in motor coordination (e.g., using a rotarod test).
-
Histopathology: After a defined treatment period, animals are euthanized, and brain tissue is collected. Histopathological examination of brain sections can reveal signs of neuronal damage, such as apoptosis, necrosis, or gliosis.
-
Biochemical Markers: Brain tissue homogenates can be analyzed for markers of oxidative stress, inflammation, or apoptosis.
-
While one study has indicated that (-)-Eseroline induces neuronal cell death in vitro through a mechanism involving ATP loss, further in vivo studies are required to confirm this and to establish a clear dose-response relationship for its neurotoxic effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of (-)-Eseroline and fentanyl, and a typical experimental workflow for an in vivo side effect study.
Figure 1: (-)-Eseroline Signaling Pathway.
Figure 2: Fentanyl Signaling Pathway.
Figure 3: Experimental Workflow.
Conclusion
The comparison of the in vivo side effect profiles of (-)-Eseroline and fentanyl highlights a significant gap in the understanding of (-)-Eseroline's pharmacology. While fentanyl's adverse effects are well-characterized and quantifiable, allowing for the determination of a narrow therapeutic window, a similar in-depth in vivo characterization of (-)-Eseroline is lacking. The primary reported side effects of (-)-Eseroline, respiratory depression and neurotoxicity, underscore the need for further rigorous in vivo studies to quantify its therapeutic index and to enable a more direct and meaningful comparison with established opioids like fentanyl. Such research is crucial for determining the potential, if any, for the clinical development of (-)-Eseroline or its analogs as therapeutic agents.
Validation of (-)-Eseroline Fumarate's Opioid Effects: A Comparative Analysis with Specific Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Eseroline fumarate, a compound with known opioid agonist properties. Its performance is evaluated against the classical opioid agonist, morphine, with a focus on validation of its effects using specific opioid antagonists. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in pain management and opioid pharmacology.
Executive Summary
(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, exhibits potent antinociceptive effects primarily mediated through the µ-opioid receptor.[1][2] Experimental evidence demonstrates that its analgesic action is more potent than that of morphine.[2] The opioid-mediated effects of (-)-Eseroline are antagonized by the non-selective opioid antagonist naloxone, confirming its interaction with the opioid receptor system. While both enantiomers of eseroline display equal affinity for opioid receptors and inhibit adenylate cyclase, only the (-)-eseroline isomer demonstrates significant in vivo narcotic agonist activity.[1] This suggests a stereospecific interaction with the G-protein coupled signaling cascade.
This guide delves into the available data to compare the pharmacodynamics of this compound with morphine and examines the validation of its opioid effects through the use of specific antagonists.
Comparative Analysis of Opioid Receptor Binding and Functional Activity
Quantitative data on the binding affinities and functional potencies of this compound in direct comparison to other opioids are limited in publicly available literature. The following tables summarize available data for morphine and common opioid antagonists to provide a contextual framework.
Table 1: Opioid Receptor Binding Affinities (Ki) of Morphine and Naloxone
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference |
| Morphine | 1.2 - 2.5 | >1000 | >1000 | [3] |
| Naloxone | 1.518 ± 0.065 | - | - | [4] |
Table 2: Functional Activity (IC50/EC50) of Opioids and Antagonism by Naloxone
| Agonist | Assay | Endpoint | EC50/IC50 (nM) | Antagonist | Antagonist Concentration | Effect of Antagonist | Reference |
| Morphine | Guinea Pig Ileum Bioassay | Inhibition of electrically stimulated contractions | - | Naloxone | - | Antagonizes inhibition | [5] |
| (-)-Eseroline | Guinea Pig Ileum Bioassay | Inhibition of electrically stimulated contractions | - | Naloxone | - | Antagonizes inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline standard assays used to characterize the interaction of compounds with opioid receptors.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test compound: this compound.
-
Reference compound: Morphine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and morphine.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test/reference compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) from concentration-response curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Guinea Pig Ileum (GPI) Bioassay
This functional assay assesses the agonist or antagonist activity of a compound on the µ- and κ-opioid receptors present in the myenteric plexus of the guinea pig ileum.
Objective: To evaluate the inhibitory effect of this compound on electrically induced contractions of the guinea pig ileum and its reversal by naloxone.
Materials:
-
Male guinea pig.
-
Krebs buffer.
-
Organ bath with stimulating electrodes.
-
Isotonic transducer and recording system.
-
This compound, Morphine, Naloxone.
Procedure:
-
Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing oxygenated Krebs buffer at 37°C.
-
Apply electrical field stimulation to induce regular twitch contractions of the longitudinal muscle.
-
After a stabilization period, add cumulative concentrations of this compound or morphine to the organ bath and record the inhibition of the twitch response.
-
To test for antagonism, pre-incubate the tissue with naloxone for a specific period before adding the agonist.
-
Wash the tissue extensively between different drug applications.
-
Construct concentration-response curves and determine the IC50 values for the agonists in the absence and presence of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its validation.
References
- 1. Comparison of (-)-eseroline with (+)-eseroline and dihydroseco analogues in antinociceptive assays: confirmation of rubreserine structure by X-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline: a new antinociceptive agent derived from physostigmine with opiate receptor agonist properties. Experimental in vivo and in vitro studies on cats and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Eseroline Fumarate: A Guide for Laboratory Professionals
Effective management and disposal of (-)-Eseroline fumarate are critical for ensuring laboratory safety and environmental protection. As a compound structurally related to physostigmine, which is classified as an acutely toxic chemical, this compound requires stringent disposal procedures. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to minimize risks to human health and the environment.
Hazardous Waste Classification
This compound should be handled as an acutely hazardous waste. This classification is based on its structural similarity to physostigmine, which is regulated under the Resource Conservation and Recovery Act (RCRA). The Environmental Protection Agency (EPA) assigns specific waste codes to such chemicals, mandating a "cradle-to-grave" management approach.
| Compound | EPA Waste Code | Classification | Key Regulatory Notes |
| Physostigmine | P204 | Acutely Hazardous Waste | Regulated as a P-listed chemical.[1][2] |
| Physostigmine Salicylate | P188 | Acutely Hazardous Waste | Regulated as a P-listed chemical.[1][3] |
| This compound | Assumed to be P-listed | Acutely Hazardous Waste | Handle with the same precautions as P-listed waste due to structural similarity and toxicity. |
Facilities generating more than 1 kilogram (2.2 pounds) of acutely hazardous waste in a calendar month are classified as Large Quantity Generators (LQGs) and are subject to more stringent regulations.[3][4][5]
Experimental Protocols: Chemical Degradation (Not Recommended)
While studies have shown that eseroline degrades in aqueous solutions, particularly under basic conditions (higher pH), attempting chemical neutralization or degradation as a disposal method in a laboratory setting is strongly discouraged .[1] The high toxicity of eseroline and its parent compounds means that any attempt at chemical treatment without a validated and controlled process could lead to hazardous reactions or incomplete neutralization, posing a significant safety risk. The standard and required procedure for disposal is through a licensed hazardous waste contractor.[1]
Step-by-Step Disposal Procedures
The recommended disposal procedure for this compound involves proper segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure all safety protocols are followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Engineering Controls: All handling of this compound waste should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation. An eyewash station and safety shower must be readily accessible.[1]
Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing the compound.
-
Contaminated labware such as vials, pipette tips, and gloves.
-
Grossly contaminated PPE.
-
Materials used for cleaning up spills.
These items must be kept separate from non-hazardous waste to ensure proper disposal.
Containment and Labeling
-
Primary Container: Place all this compound waste into a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.[6][7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the specific chemical name, "this compound Waste," and the appropriate EPA waste code (e.g., P204, by analogy to physostigmine).[1]
Storage
Store the sealed and labeled hazardous waste container in a secure, designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. [1]
Spill Cleanup
In the event of a spill:
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the contaminated materials and place them in the designated hazardous waste container.
-
Thoroughly clean the spill area.
-
For large spills, evacuate the area and contact your institution's emergency responders.
Empty Containers
Containers that have held P-listed waste, such as this compound, are also considered hazardous waste unless they are triple-rinsed.[3][7] The rinsate from this process must also be collected and treated as hazardous waste.[3][4] For practical purposes in a laboratory setting, it is often safer and more straightforward to manage all contaminated containers as hazardous waste.[1]
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (-)-Eseroline fumarate
Essential Safety and Handling Guide for (-)-Eseroline Fumarate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety Requirements:
When handling this compound, a substance of high potency, a comprehensive approach to personal protective equipment (PPE) is mandatory. The following table summarizes the required PPE based on guidelines for handling potent pharmaceutical compounds.[1][2][3][4][5]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloving | Nitrile or neoprene gloves | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential breaches in the outer glove. |
| Body Protection | Disposable Gown | Long-sleeved, solid front, back closure | Protects skin and personal clothing from contamination. A disposable gown prevents cross-contamination of other work areas. |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from accidental splashes of solutions or airborne particles of the compound. |
| Face Protection | Face Shield | To be worn over safety goggles | Provides an additional layer of protection for the entire face from splashes or aerosols, especially during weighing and solution preparation. |
| Respiratory Protection | Respirator | N95 or higher rated respirator | Essential to prevent inhalation of the powdered compound, which can be highly toxic. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Decontamination: Prepare a designated decontamination solution (e.g., 1% sodium hypochlorite) for cleaning surfaces and equipment after use.
2. Weighing and Aliquoting:
-
Tare Weighing: Use a tared weigh boat or paper to avoid direct contact of the compound with the balance.
-
Gentle Handling: Handle the solid material gently to avoid generating airborne dust.
-
Tool Decontamination: All spatulas and tools used must be decontaminated immediately after use.
3. Solution Preparation:
-
Solvent Addition: Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Vortexing/Sonication: If required, cap the vial tightly before vortexing or sonicating to ensure the compound is fully dissolved without generating aerosols.
4. Post-Handling:
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using the proper technique to avoid skin contact.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound, even after wearing gloves.
-
Gown Disposal: Dispose of the disposable gown in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weigh boats, and vials, must be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Disposal Method: Dispose of all waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[7][8][9]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Visualized Workflow for Safe Handling
The following diagram outlines the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. 3m.com [3m.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
